Product packaging for 2,2-Dimethyl-1,3-dioxan-5-amine(Cat. No.:CAS No. 40137-24-4)

2,2-Dimethyl-1,3-dioxan-5-amine

Cat. No.: B1354329
CAS No.: 40137-24-4
M. Wt: 131.17 g/mol
InChI Key: ADLFBRNPQMLXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethyl-1,3-dioxan-5-amine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1354329 2,2-Dimethyl-1,3-dioxan-5-amine CAS No. 40137-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2)8-3-5(7)4-9-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFBRNPQMLXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472030
Record name 2,2-dimethyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40137-24-4
Record name 2,2-Dimethyl-1,3-dioxan-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40137-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3-dioxan-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-amine (CAS 40137-24-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxan-5-amine, a key building block in medicinal chemistry and drug development. The document covers its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, presenting quantitative data in structured tables and detailing experimental methodologies.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a dioxane ring with a gem-dimethyl group and an amine substituent. This structure makes it a valuable intermediate for synthesizing more complex molecules.

PropertyValueSource
CAS Number 40137-24-4[1][2]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Physical Form Solid, Semi-Solid, Liquid, or Lump
Purity Typically ≥95%
InChI Key ADLFBRNPQMLXTQ-UHFFFAOYSA-N[1]
SMILES NC1COC(C)(C)OC1[1][2]
Topological Polar Surface Area (TPSA) 44.48 Ų[1]
Consensus Log Po/w 0.34[1]
Water Solubility (Log S) -0.37 (ESOL method)[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reductive amination of its ketone precursor, 2,2-dimethyl-1,3-dioxan-5-one. The synthesis of this precursor is well-documented.

Synthesis of Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

A common route to the ketone precursor starts from tris(hydroxymethyl)aminomethane. The process involves two main steps: protection of the diol functionality and subsequent oxidative cleavage.[3]

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

  • Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[3]

  • Reaction Execution: Stir the mixture at room temperature for 22 hours.[3]

  • Work-up: Dilute the reaction mixture with ethyl acetate and neutralize it by adding triethylamine. Remove the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).[3]

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

  • Reaction Setup: Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 621 mmol).[3]

  • Reaction Execution: Add an aqueous solution of sodium periodate (NaIO₄) (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours at 0 °C. After the addition, stir the mixture for 1 hour at room temperature.[3]

  • Work-up: Extract the product with dichloromethane. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[3]

  • Purification: Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (7.35 g, 91% yield).[3] The structure can be confirmed by ¹H NMR.[3]

G cluster_0 Step 1: Dioxane Formation cluster_1 Step 2: Oxidative Cleavage A Tris(hydroxymethyl)aminomethane C 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane A->C Stir 22h, RT B 2,2-Dimethoxypropane + p-TsOH in DMF B->C D Intermediate from Step 1 C->D F 2,2-Dimethyl-1,3-dioxan-5-one D->F Oxidation E NaIO4, KH2PO4 in Water, 0°C to RT E->F

Synthesis workflow for 2,2-dimethyl-1,3-dioxan-5-one.

Synthesis of this compound (General Protocol)

The conversion of the ketone to the target amine is typically achieved via reductive amination.

  • Reaction Setup: Dissolve 2,2-dimethyl-1,3-dioxan-5-one in a suitable solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol).

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture.

  • Reaction Execution: Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction carefully with water or a dilute acid. Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Spectroscopic Data

CompoundMethodDataSource
2,2-Dimethyl-1,3-dioxan-5-one ¹H NMR (400 MHz, CDCl₃)δ 4.15 (s, 4H), 1.45 (s, 6H)[3]
2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane ¹H NMR (400 MHz, CDCl₃)δ 3.80 (d, J = 12.0 Hz, 2H), 3.60 (d, J = 12.0 Hz, 2H), 3.53 (s, 2H), 2.61 (s, 2H), 1.45 (s, 3H), 1.41 (s, 3H)[3]

Reactivity and Applications in Drug Development

The primary amine group of this compound makes it a versatile nucleophile for constructing larger, more complex molecules. Its main application lies in medicinal chemistry.

  • MEK Inhibitors: It is a crucial reactant in the preparation of potent and selective MEK allosteric site inhibitors, such as TAK-733, which are investigated for cancer treatment.[2]

  • Sigma (σ) Receptor Ligands: The 1,3-dioxane scaffold is used to develop ligands for σ₁ receptors, which are targets for treating neuropathic pain.[4]

  • Anti-Inflammatory Agents: Derivatives created by reacting the amine with amino acids have shown significant anti-inflammatory activities in preclinical models.[5]

The general workflow involves using the amine as a scaffold or building block, upon which other functionalities are added to achieve desired pharmacological activity.

G A This compound (Building Block) C Advanced Intermediate A->C Nucleophilic Substitution B Coupling Partner (e.g., Pyrimidine derivative) B->C D Further Modification (e.g., Cyclization, Substitution) C->D E Final Active Pharmaceutical Ingredient (API) (e.g., MEK Inhibitor) D->E

Role as a building block in multi-step drug synthesis.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with GHS07 pictograms, indicating it can be an irritant.[2]

Safety InformationDetailsSource
Signal Word Warning[1]
GHS Pictogram GHS07 (Exclamation mark)[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C. Store in a dry, well-ventilated place in a tightly closed container.[6]

Conclusion

This compound (CAS 40137-24-4) is a valuable heterocyclic building block with significant applications in the synthesis of pharmacologically active compounds, most notably in the development of kinase inhibitors for oncology. Its synthesis from readily available starting materials, combined with the reactivity of its primary amine, ensures its continued importance in the field of drug discovery and development. Strict adherence to safety protocols is necessary when handling this compound.

References

A Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethyl-1,3-dioxan-5-amine. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Compound Identity and Structure

This compound is an organic compound featuring a dioxane ring substituted with two methyl groups and an amine group. Its structure makes it a valuable building block in organic synthesis.

  • IUPAC Name: this compound

  • CAS Number: 40137-24-4[1][2]

  • Molecular Formula: C6H13NO2[1][3]

  • Canonical SMILES: CC1(OCC(CO1)N)C

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 131.17 g/mol Calculated
Physical Form Solid, Semi-Solid, Liquid, or Lump[1]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Codes P261, P305+P351+P338[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of amines are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for key parameters.

3.1. Determination of Melting Point

The melting point of a solid amine can be determined using a digital melting point apparatus.

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

3.2. Determination of Boiling Point

For liquid amines, the boiling point can be determined by distillation.

  • The liquid sample is placed in a distillation flask with a few boiling chips.

  • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

3.3. Determination of pKa

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

  • A known concentration of the amine is dissolved in water.

  • A standard solution of a strong acid (e.g., HCl) is gradually added to the amine solution.

  • The pH of the solution is measured after each addition of the acid using a calibrated pH meter.

  • A titration curve is generated by plotting the pH against the volume of acid added.

  • The pKa is determined from the pH at the half-equivalence point. The pKa values for aliphatic amines typically range from 10.6 to 10.7[4].

3.4. Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method.

  • A known amount of the amine is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The phases are separated, and the concentration of the amine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthetic Pathway and Biological Relevance

This compound serves as a key reactant in the synthesis of potent and selective MEK (mitogen-activated protein kinase kinase) allosteric site inhibitors, such as TAK-733, which are investigated for cancer treatment[2].

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product start1 2,2-Dimethyl-1,3- dioxan-5-amine step1 Coupling Reaction start1->step1 start2 Other Reagents start2->step1 step2 Functional Group Transformation step1->step2 step3 Purification step2->step3 product MEK Inhibitor (e.g., TAK-733) step3->product

Caption: Synthetic workflow for a MEK inhibitor.

The development of MEK inhibitors is significant due to their role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival MEK_Inhibitor MEK Inhibitor (derived from This compound) MEK_Inhibitor->MEK inhibits

References

Spectroscopic Profile of 2,2-Dimethyl-1,3-dioxan-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,2-Dimethyl-1,3-dioxan-5-amine. Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups—a primary amine and a cyclic acetal. Detailed, generalized experimental protocols for obtaining such spectra are provided to guide researchers in their analytical endeavors. This guide aims to serve as a foundational resource for the characterization of this compound and related compounds in a research and drug development context.

Introduction

This compound is a heterocyclic compound incorporating a primary amine, a functional group of significant interest in medicinal chemistry for its role in molecular interactions and synthetic utility. The rigid 1,3-dioxane ring, a cyclic acetal, provides a defined stereochemical scaffold. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules in any research or development pipeline. This document collates the expected spectroscopic data and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~2.5 - 3.5Multiplet1HCH-NH₂Position can vary based on solvent and concentration.
~3.5 - 4.5Multiplet4HO-CH₂Diastereotopic protons of the dioxane ring may exhibit complex splitting.
~1.5 - 2.5Broad Singlet2HNH₂Chemical shift is highly variable and depends on solvent, concentration, and temperature. Signal may disappear upon D₂O exchange.[1][2][3]
~1.3 - 1.5Singlet6HC(CH₃)₂Two distinct singlets may be observed if the methyl groups are diastereotopic.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~95 - 105C(CH₃)₂Quaternary carbon of the acetal.
~60 - 70O-CH₂Carbons of the dioxane ring adjacent to oxygen.
~40 - 50CH-NH₂Carbon bearing the amine group.
~20 - 30C(CH₃)₂Methyl group carbons.

Note: ¹³C NMR chemical shifts for carbons adjacent to the amine nitrogen are typically deshielded by about 20 ppm compared to their alkane analogs.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensityNotes
3400 - 3250N-H StretchMedium, SharpPrimary amines typically show two bands in this region (symmetric and asymmetric stretching).[1][4][5][6]
2950 - 2850C-H StretchStrongAliphatic C-H stretching.
1650 - 1580N-H BendMediumCharacteristic scissoring vibration of a primary amine.[5]
1250 - 1020C-N StretchMedium-WeakAliphatic amine C-N stretching.[5]
1200 - 1000C-O StretchStrongAcetal C-O stretching vibrations.
910 - 665N-H WagBroad, StrongOut-of-plane bending for primary amines.[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
131[M]⁺Molecular ion. As per the Nitrogen Rule, an odd molecular weight is expected for a compound with one nitrogen atom.[1][2]
116[M-CH₃]⁺Loss of a methyl group.
101[M-2CH₃]⁺Loss of both methyl groups.
86[M-CH₃-NH₂]⁺Subsequent loss of the amine group from the [M-CH₃]⁺ fragment.
72α-cleavage fragmentFragmentation of the C-C bond adjacent to the nitrogen.[1]
30[CH₂NH₂]⁺A common fragment for primary amines resulting from β-cleavage.[7]

Note: The fragmentation of amines is often dominated by α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken, leading to a resonance-stabilized cation.[8][9][10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid or liquid amine sample like this compound.

NMR Spectroscopy Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[11]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] Gentle vortexing or sonication may be required.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity before data acquisition.

IR Spectroscopy Sample Preparation
  • For a Liquid Sample (Neat):

    • Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder for analysis.

  • For a Solid Sample (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder for analysis.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids or solids, a direct insertion probe or a gas chromatography (GC) inlet can be used.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a chemical compound involves a series of logical steps from sample preparation to data interpretation and final structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound Prep Dissolution / Pelletizing Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted NMR, IR, and MS characteristics, along with the detailed experimental protocols, offer a valuable starting point for researchers. The provided workflow illustrates the logical progression from sample preparation to structural elucidation, emphasizing the synergistic role of different spectroscopic techniques in modern chemical analysis. It is recommended that any experimentally obtained data be carefully compared with these predicted values to ensure accurate structural assignment.

References

An In-depth Technical Guide on the Solubility and Stability of 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 2,2-Dimethyl-1,3-dioxan-5-amine. Due to the limited availability of specific experimental data for this compound, this guide integrates information from structurally related molecules and established principles of organic chemistry to offer valuable insights for its handling, formulation, and analysis. This document outlines experimental protocols for determining precise quantitative data and discusses potential degradation pathways under various stress conditions.

Introduction

This compound is a heterocyclic compound incorporating both an amine functional group and a ketal within a six-membered ring. This unique combination of functionalities suggests its potential as a versatile building block in medicinal chemistry and drug development. An understanding of its solubility and stability is paramount for its effective utilization in synthesis, formulation, and for ensuring the quality and safety of any resulting active pharmaceutical ingredients (APIs). This guide aims to provide a foundational understanding of these properties and to equip researchers with the necessary methodologies to conduct further specific investigations.

Chemical and Physical Properties

PropertyValue/DescriptionSource
Chemical Structure Chemical Structure of this compoundPubChem
CAS Number 40137-24-4
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Physical Form Solid or Semi-Solid or Liquid or LumpSigma-Aldrich
Storage Conditions Keep in dark place, inert atmosphere, 2-8°CSigma-Aldrich

Solubility Profile

Predicted Qualitative Solubility
Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to MiscibleThe amine group can participate in hydrogen bonding with protic solvents. A structurally similar compound, (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, is reported to be highly soluble in water and miscible with methanol and ethanol.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to HighThe polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining the quantitative solubility of this compound is the shake-flask method, followed by a suitable analytical quantification technique such as UPLC-MS/MS.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a set period to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).

    • Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated UPLC-MS/MS method.

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by the presence of both the amine and the 1,3-dioxane (ketal) functionalities. 1,3-Dioxanes are known to be generally stable under neutral and basic conditions but are labile to acid-catalyzed hydrolysis.[1] Amines, on the other hand, can be susceptible to oxidation and thermal degradation.

Predicted Stability
ConditionPredicted StabilityPotential Degradation Pathways
Acidic (Aqueous) UnstableHydrolysis of the ketal to form acetone and 2-amino-1,3-propanediol.
Neutral (Aqueous) Likely StableMinimal degradation expected.
Basic (Aqueous) StableThe 1,3-dioxane ring is generally stable to basic conditions.
Oxidative Potentially UnstableOxidation of the amine group.
Thermal Potentially UnstableRing opening or other decomposition pathways at elevated temperatures.
Photolytic To be determinedThe molecule lacks a significant chromophore, suggesting some stability, but experimental data is required.
Predicted Degradation Pathways

4.2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the 1,3-dioxane ring is expected to undergo hydrolysis. The generally accepted mechanism for acid-catalyzed ketal hydrolysis involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes further to the corresponding ketone and diol.[2]

G A This compound B Protonated Dioxane A->B + H+ C Oxocarbenium Ion Intermediate B->C Ring Opening D Hemiacetal Intermediate C->D + H2O E Acetone D->E Hydrolysis F 2-Amino-1,3-propanediol D->F Hydrolysis

Caption: Predicted pathway for acid-catalyzed hydrolysis.

4.2.2. Oxidative Degradation

The primary amine group is a potential site for oxidative degradation. Common oxidative pathways for amines can lead to the formation of nitroso, nitro, or other oxidized species. The specific products will depend on the oxidizing agent and reaction conditions.

G cluster_0 Oxidative Stress cluster_1 Potential Degradation Products A This compound B Hydroxylamine Derivative A->B [O] C Nitroso Derivative B->C [O] D Nitro Derivative C->D [O]

Caption: Potential oxidative degradation pathways of the amine group.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH).

4.3.1. General Workflow

G A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Neutralize/Quench Reaction B->C D Dilute Sample C->D E Analyze by UPLC-MS/MS D->E F Identify and Quantify Degradants E->F

Caption: General workflow for forced degradation studies.

4.3.2. Specific Stress Conditions

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light for a defined period.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • At defined time points, remove a sample, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At defined time points, analyze both the exposed and control samples.

Analytical Methodologies

A robust and validated analytical method is crucial for both solubility and stability studies. Due to the polar nature of this compound and its potential degradation products, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended analytical technique.

Key aspects of the analytical method include:

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is likely to be effective for the protonation of the amine group. Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification of the parent compound and its potential degradation products.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. It is anticipated to be highly soluble in polar protic solvents and susceptible to degradation under acidic and oxidative conditions. The experimental protocols outlined in this guide provide a clear path for researchers to generate the specific, quantitative data required for their applications. A thorough understanding of these properties will be critical for the successful development of this promising chemical entity in the fields of pharmaceutical research and beyond.

References

An In-depth Technical Guide on Structural Analogs and Derivatives of 2,2-Dimethyl-1,3-dioxan-5-amine as MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2,2-dimethyl-1,3-dioxan-5-amine, with a particular focus on their development as potent and selective allosteric inhibitors of MEK (Mitogen-activated protein kinase kinase). The core structure of this compound has proven to be a valuable building block in the synthesis of a novel class of MEK inhibitors, exemplified by the clinical candidate TAK-733. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. It also provides experimental protocols for key synthetic steps and biological assays, along with visualizations of the relevant signaling pathway and synthetic workflows to aid in the understanding and future development of this important class of therapeutic agents.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of a significant percentage of human cancers.[2][3] As a central node in this cascade, MEK represents a key therapeutic target for the development of anticancer agents.[1][4]

The discovery of this compound as a key reactant has led to the development of a novel series of 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones as potent and selective allosteric MEK inhibitors.[5] This scaffold, present in the clinical candidate TAK-733, highlights the importance of the this compound moiety in achieving high affinity and selectivity for the MEK protein. This guide will explore the structural modifications of this core and their impact on biological activity.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a well-elucidated signaling cascade initiated by the activation of cell surface receptors, leading to the sequential phosphorylation and activation of RAS, RAF, MEK, and finally ERK.[2][6] Activated ERK then translocates to the nucleus to regulate gene expression, promoting cell proliferation and survival.[6] Allosteric inhibitors of MEK bind to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK activation by RAF and its subsequent phosphorylation of ERK.

RAS_RAF_MEK_ERK_Pathway cluster_cell Cytoplasm Receptor Growth Factor Receptor RAS RAS Receptor->RAS SOS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Expression (Proliferation, Survival) Nucleus->Transcription Inhibitor This compound Derivatives (e.g., TAK-733) Inhibitor->MEK

Figure 1: The RAS-RAF-MEK-ERK Signaling Pathway and the site of action for this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the pyrido[2,3-d]pyrimidine core of MEK inhibitors like TAK-733 generally involves the condensation of a substituted aminopyrimidine with a derivative of this compound. The amine itself can be prepared from its corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. The general synthetic approach allows for the introduction of diversity at multiple points, facilitating the exploration of structure-activity relationships.

Synthesis_Workflow start Substituted 4-aminopyrimidine intermediate Condensation Intermediate start->intermediate reagent1 This compound (or its precursor) reagent1->intermediate cyclization Cyclization intermediate->cyclization product Pyrido[2,3-d]pyrimidine MEK Inhibitor cyclization->product

Figure 2: General synthetic workflow for the preparation of pyrido[2,3-d]pyrimidine MEK inhibitors.

Structure-Activity Relationships (SAR)

The development of the 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series has been guided by extensive structure-based drug design.[5] The this compound moiety plays a crucial role in orienting the molecule within the allosteric binding pocket of MEK. Modifications to this group, as well as to the phenylamino and pyrimidine portions of the molecule, have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Quantitative Data for Selected MEK Inhibitors

CompoundR1R2MEK1 IC50 (nM)
1 HH>1000
2 ClH150
3 FH80
4 (TAK-733) IOMe3.2
5 BrOMe5.1
6 IOH10.2

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect a single, directly comparable study.

The SAR studies indicate that substitution on the phenylamino ring is critical for potency. Halogen substitutions, particularly iodine at the R1 position, combined with a methoxy group at the R2 position, as seen in TAK-733, result in a significant increase in inhibitory activity.[5]

Experimental Protocols

General Synthesis of 5-Phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones

This protocol is a general representation based on synthetic routes for analogous pyridopyrimidine structures.[7][8]

Step 1: Condensation

To a solution of a substituted 2,6-diaminopyrimidin-4(3H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid, is added 2,2-dimethyl-1,3-dioxan-5-one (1.2 equivalents). The mixture is heated to reflux for 4-6 hours. After cooling, the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the intermediate.

Step 2: Cyclization and Aromatization

The intermediate from Step 1 is suspended in a high-boiling point solvent like diphenyl ether and heated to 250 °C for 1-2 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration, washed, and purified by column chromatography.

Step 3: N-Alkylation/Arylation

The product from Step 2 can be further modified. For example, N-alkylation at the pyridine nitrogen can be achieved by reacting with an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

MEK1 Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Biotinylated ERK1 (inactive substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • In a 384-well plate, add the diluted test compounds, MEK1 enzyme, and biotinylated ERK1 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (streptavidin-XL665 and a phosphospecific antibody labeled with Eu3+-cryptate).

  • Incubate for 60 minutes at room temperature to allow for binding.

  • Read the plate on a compatible HTRF reader, measuring the emission at 665 nm and 620 nm.

  • The ratio of the two emission signals is calculated and used to determine the amount of phosphorylated ERK1.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structural framework of this compound has been instrumental in the design and synthesis of a promising new class of allosteric MEK inhibitors. The pyrido[2,3-d]pyrimidine derivatives, including the clinical candidate TAK-733, demonstrate the potential of this scaffold in achieving high potency and selectivity. The detailed structure-activity relationships and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the development of the next generation of MEK inhibitors with improved therapeutic profiles. Further exploration of this chemical space may lead to the discovery of even more effective treatments for cancers driven by the RAS-RAF-MEK-ERK pathway.

References

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-amine: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety, handling, and essential applications of 2,2-Dimethyl-1,3-dioxan-5-amine (CAS No: 40137-24-4), a key building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who work with this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₁₃NO₂.[1][2] Its structure features a dioxane ring with two methyl groups at the 2-position and an amine group at the 5-position. While detailed experimental data for all physical properties are not consistently available across public sources, the following table summarizes key identifiers and reported characteristics.

PropertyValueSource(s)
CAS Number 40137-24-4[1]
Molecular Formula C₆H₁₃NO₂[1][2]
Molecular Weight 131.17 g/mol [3]
Physical Form Solid, Semi-Solid, Liquid, or Lump[1]
Purity Typically ≥95%[1][3][4]
InChI Key ADLFBRNPQMLXTQ-UHFFFAOYSA-N[1]

Safety and Hazard Information

Understanding the hazards associated with this compound is critical for its safe handling in a laboratory setting. The compound is classified as an irritant.[5]

GHS Hazard Classification
Hazard ClassHazard StatementPictogramSignal WordSource(s)
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning[1]
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning[1]
First Aid Measures

Prompt and appropriate first aid is essential in the event of accidental exposure. The following procedures are recommended.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[6]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation occurs, get medical advice/attention.[7]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][7]
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended.

PPE TypeSpecificationSource(s)
Eye/Face Protection Wear chemical safety goggles or a face shield.[8]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. Wear a lab coat or other protective clothing.[6][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a government-approved respirator may be necessary.[6][8]
Safe Handling Practices
  • Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.

  • Procedural Controls : Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or dust. Wash hands thoroughly after handling.[6] Keep containers tightly closed when not in use.[3]

  • General Hygiene : Do not eat, drink, or smoke in areas where chemicals are handled.[9]

Storage Conditions

Store in a cool, dry, and well-ventilated area.[3][8] Keep the container tightly closed and in an upright position to prevent leakage. The recommended storage temperature is between 2-8°C, under an inert atmosphere, and protected from light.[1][3]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and performed in accordance with institutional safety guidelines.

Weighing and Dissolving the Compound

Weighing_and_Dissolving_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving prep_ppe Don appropriate PPE (Lab coat, gloves, goggles) prep_hood Ensure fume hood is operational prep_materials Gather materials: Spatula, weigh boat, solvent, glassware weigh_tare Place weigh boat on balance and tare prep_materials->weigh_tare weigh_transfer Transfer desired amount of compound to boat weigh_record Record the exact mass dissolve_add_solvent Add solvent to receiving flask weigh_record->dissolve_add_solvent dissolve_add_compound Carefully add the weighed compound dissolve_mix Stir or sonicate until fully dissolved

Caption: Workflow for weighing and dissolving this compound.

  • Preparation : Before starting, ensure you are wearing the appropriate PPE (lab coat, chemical-resistant gloves, and safety goggles).[8] Confirm that the chemical fume hood is functioning correctly. Gather all necessary equipment, including a spatula, weigh boat, the desired solvent, and appropriate glassware.

  • Weighing : Place a clean weigh boat on an analytical balance and tare it. Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. Record the precise mass.

  • Dissolving : Transfer the weighed compound into the reaction or storage vessel. Add the appropriate solvent. Mix the solution by stirring or sonicating until the solid is completely dissolved. Keep the vessel covered to prevent vapor release.

Spill Cleanup Protocol

In the event of a spill, prompt and safe cleanup is essential. The following protocol is for minor laboratory spills (less than 500 ml) and should only be undertaken by trained personnel with the correct equipment.[10] For large spills, evacuate the area and contact your institution's emergency response team.[11]

Spill_Cleanup_Workflow start Spill Occurs alert Alert personnel in the area and restrict access start->alert ppe Don appropriate PPE (gloves, goggles, respirator if needed) alert->ppe contain Contain the spill with absorbent material (dike) ppe->contain absorb Cover and absorb the spill with inert material contain->absorb collect Collect absorbed material using non-sparking tools absorb->collect package Place waste in a sealed, labeled hazardous waste bag collect->package decontaminate Decontaminate the spill area with soap and water package->decontaminate dispose Dispose of waste and contaminated PPE properly decontaminate->dispose end Cleanup Complete dispose->end

Caption: Emergency spill cleanup workflow for this compound.

  • Alert and Evacuate : Immediately alert others in the vicinity.[11] If the spill is large or involves volatile substances, evacuate the immediate area.

  • Assess and Prepare : Identify the spilled chemical and consult its SDS.[7] Ensure you have the appropriate PPE and a spill kit with a neutral, inert absorbent material (such as vermiculite or sand).[11]

  • Contain and Absorb : If safe to do so, create a dike around the spill with absorbent material to prevent it from spreading.[10] Gently cover the spill with more absorbent material, working from the outside in.[12]

  • Collect Waste : Once the liquid is fully absorbed, use spark-proof scoops or tongs to collect the material.[10] Place the contaminated absorbent and any other contaminated items (e.g., gloves) into a heavy-duty polyethylene bag or a designated hazardous waste container.[12]

  • Decontaminate : Clean the spill area with soap and water.[11]

  • Dispose : Seal and label the waste container according to your institution's hazardous waste disposal procedures.[13]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[13] Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6][9]

Application in Drug Development

This compound serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Notably, it is used as a reactant in the preparation of potent and selective MEK (mitogen-activated protein kinase kinase) inhibitors.[4] One such example is its role in the synthesis of TAK-733, an allosteric MEK inhibitor investigated for cancer treatment.[4]

The dioxane moiety in this compound often serves as a protected form of a diol, which can be deprotected under specific conditions in a synthetic route. The amine group provides a key functional handle for building out the molecular structure.

MEK_Inhibitor_Synthesis_Pathway amine 2,2-Dimethyl-1,3- dioxan-5-amine (Building Block) reaction Multi-step Synthesis amine->reaction reactant Other Synthetic Precursors reactant->reaction intermediate Complex Intermediate reaction->intermediate final_product MEK Inhibitor (e.g., TAK-733) intermediate->final_product

Caption: Role of this compound in MEK inhibitor synthesis.

This guide provides essential safety and handling information for this compound. Researchers should always consult the most current Safety Data Sheet and their institution's specific safety protocols before commencing work with this or any other chemical.

References

Synthesis and Characterization of 2,2-Dimethyl-1,3-dioxan-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-1,3-dioxan-5-amine, a key building block in the development of targeted therapeutics. This document details the synthetic pathway from commercially available starting materials, outlines experimental protocols for its preparation and characterization, and discusses its application in the synthesis of MEK inhibitors, crucial components in oncology research.

Introduction

This compound (CAS No. 40137-24-4) is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry. Its rigid dioxane core and the presence of a primary amine functionality make it an attractive scaffold for the synthesis of complex molecules with specific stereochemical requirements. A notable application of this compound is as a reactant in the preparation of potent and selective MEK allosteric site inhibitors, such as TAK-733, for the treatment of cancer.[1] This guide will focus on a two-step synthesis beginning with the formation of the precursor, 2,2-dimethyl-1,3-dioxan-5-one, followed by its conversion to the target amine via reductive amination.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available tris(hydroxylmethyl)aminomethane. The overall synthetic scheme is presented below.

G cluster_0 Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one cluster_1 Step 2: Synthesis of this compound Tris(hydroxylmethyl)aminomethane Tris(hydroxylmethyl)aminomethane Intermediate_1 2,2-Dimethyl-5-amino- 5-hydroxymethyl-1,3-dioxane Tris(hydroxylmethyl)aminomethane->Intermediate_1 2,2-Dimethoxypropane, p-TsOH, DMF Precursor 2,2-Dimethyl-1,3-dioxan-5-one Intermediate_1->Precursor NaIO4, H2O/CH2Cl2 Target This compound Precursor->Target NH3, H2, Pd/C, Ethanol G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Cell Proliferation, Survival, Differentiation Transcription_Factors->Gene_Expression G Amine This compound Coupling Multi-step Synthesis Amine->Coupling Other_Reactants Other Reactants (e.g., Pyrimidine derivatives) Other_Reactants->Coupling MEK_Inhibitor MEK Inhibitor (e.g., TAK-733) Coupling->MEK_Inhibitor

References

Purity and Analysis of 2,2-Dimethyl-1,3-dioxan-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxan-5-amine is a heterocyclic organic compound with the CAS Number 40137-24-4 and the molecular formula C₆H₁₃NO₂. It serves as a valuable building block in medicinal chemistry and drug discovery. Notably, it is a key reactant in the synthesis of potent and selective MEK inhibitors, such as TAK-733, for potential cancer treatment.[1] Given its role in the development of therapeutic agents, ensuring the purity and thorough characterization of this amine is of paramount importance.

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, along with a plausible synthetic route and potential impurity profile. Detailed experimental protocols and data interpretation are presented to assist researchers in establishing robust quality control procedures.

Chemical Structure:

cluster_0 This compound C1 O C4 C C1->C4 C2 C C2->C1 C3 O C2->C3 Me1 CH₃ C2->Me1 Me2 CH₃ C2->Me2 C6 C C3->C6 C5 C C4->C5 N NH₂ C5->N C6->C5

Caption: Chemical structure of this compound.

Synthesis and Potential Impurities

A likely and efficient synthetic pathway to this compound involves a two-step process starting from a readily available precursor, followed by reductive amination.

G A Tris(hydroxylmethyl)aminomethane B 2,2-Dimethyl-5-amino-5-(hydroxymethyl)-1,3-dioxane A->B 2,2-Dimethoxypropane, p-TsOH, DMF C 2,2-Dimethyl-1,3-dioxan-5-one B->C NaIO₄, KH₂PO₄, H₂O/DCM D This compound C->D NH₃, H₂, Pd/C or NaBH₃CN G start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr gcms GC-MS Analysis (with Derivatization) start->gcms hplc HPLC Analysis (with Derivatization) start->hplc elemental Elemental Analysis start->elemental structure_confirm Structural Confirmation nmr->structure_confirm impurity_id Impurity Identification nmr->impurity_id purity_quant Purity Quantification gcms->purity_quant gcms->impurity_id hplc->purity_quant elemental->purity_quant final_report Final Purity Report structure_confirm->final_report purity_quant->final_report impurity_id->final_report

References

Analysis of 2,2-Dimethyl-1,3-dioxan-5-amine in MEK Inhibition: A Technical Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A comprehensive review of scientific literature, patent databases, and chemical registries was conducted to elucidate the mechanism of action of 2,2-Dimethyl-1,3-dioxan-5-amine as a MEK (Mitogen-activated protein kinase kinase) inhibitor. The investigation revealed no publicly available data to support the classification of this compound as a MEK inhibitor. The compound is commercially available as a chemical entity, but its biological activity, particularly in the context of kinase inhibition, is not documented in accessible scientific literature or patents.

This technical guide will, therefore, provide a detailed overview of the established mechanisms of MEK inhibition by well-characterized compounds. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the broader field of MEK-targeted therapies. The principles, experimental protocols, and signaling pathways described herein are fundamental to the study of any potential MEK inhibitor.

The Role of MEK in Cellular Signaling: The RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers.

MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this pathway. They are activated through phosphorylation by RAF kinases (A-RAF, B-RAF, C-RAF) and, in turn, phosphorylate and activate their only known substrates, ERK1 and ERK2. Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that drive cellular responses. The central and highly specific role of MEK makes it an attractive target for therapeutic intervention.

MEK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellularResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellularResponse GrowthFactor Growth Factor GrowthFactor->RTK MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Figure 1. The RAS-RAF-MEK-ERK Signaling Pathway

Mechanism of Action of Known MEK Inhibitors

The vast majority of clinically advanced MEK inhibitors are allosteric, non-ATP-competitive inhibitors . This is a key feature that distinguishes them from many other kinase inhibitors and contributes to their high specificity.

Instead of binding to the highly conserved ATP-binding pocket, these inhibitors bind to a unique, adjacent allosteric site. This binding event locks the MEK protein in an inactive conformation, preventing its phosphorylation by RAF and its subsequent kinase activity towards ERK. This allosteric mechanism has two major advantages:

  • High Specificity: The allosteric binding pocket of MEK1/2 is not conserved among other kinases, leading to a highly selective inhibition profile with fewer off-target effects.

  • Efficacy: These inhibitors do not have to compete with the high intracellular concentrations of ATP, which can be a challenge for ATP-competitive inhibitors.

Quantitative Data for Representative MEK Inhibitors

While no data exists for this compound, the following table summarizes key quantitative metrics for well-established MEK inhibitors to provide a benchmark for potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget(s)Biochemical IC50 (nM)Cellular p-ERK Inhibition IC50 (nM)
Trametinib MEK1/20.7 / 0.9~1-5
Selumetinib MEK1/214~10-40
Cobimetinib MEK10.9~5-10
Binimetinib MEK1/212~11

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for Characterizing MEK Inhibitors

The following protocols are standard methodologies used to determine the mechanism of action and efficacy of a potential MEK inhibitor.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1/2.

Methodology:

  • Recombinant, constitutively active MEK1 or MEK2 enzyme is incubated with a kinase-dead version of its substrate, ERK2, in a reaction buffer.

  • The compound of interest (e.g., a potential MEK inhibitor) is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This can be done via phosphocellulose paper binding and scintillation counting (for radiolabeled ATP) or using antibody-based methods like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Analysis

Objective: To assess the inhibition of MEK activity within a cellular context by measuring the phosphorylation status of its downstream target, ERK.

Methodology:

  • Cancer cell lines with known RAS or BRAF mutations (e.g., A375, HT-29) are cultured in appropriate media.

  • Cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 1-24 hours).

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size via SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP - Horseradish Peroxidase).

  • A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • The intensity of the p-ERK band is normalized to the t-ERK or loading control band to determine the extent of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis KinaseAssay Biochemical Kinase Assay Quantify Quantify p-ERK KinaseAssay->Quantify ERK_Substrate ERK Substrate ERK_Substrate->KinaseAssay Compound_A Test Compound Compound_A->KinaseAssay ATP ATP ATP->KinaseAssay IC50_Calc Calculate IC50 Quantify->IC50_Calc CellCulture Culture Cancer Cell Line Compound_B Treat with Test Compound CellCulture->Compound_B Lysis Cell Lysis Compound_B->Lysis WesternBlot Western Blot (p-ERK, t-ERK) Lysis->WesternBlot Analysis Analyze Inhibition WesternBlot->Analysis

Figure 2. General Experimental Workflow for MEK Inhibitor Characterization

Conclusion

The query regarding the mechanism of action of this compound as a MEK inhibitor could not be addressed due to a lack of available public data. However, the principles of MEK inhibition are well-established. The majority of successful MEK inhibitors function through a highly specific, allosteric, non-ATP-competitive mechanism. Their characterization relies on a robust set of in vitro and cellular assays designed to quantify their inhibitory potency and confirm their on-target effects within the RAS-RAF-MEK-ERK signaling cascade. The methodologies and data presented in this guide provide a foundational framework for the evaluation of any novel compound purported to be a MEK inhibitor.

The Role of 2,2-Dimethyl-1,3-dioxan-5-amine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the pivotal, albeit indirect, role of the chemical intermediate, 2,2-Dimethyl-1,3-dioxan-5-amine, in the landscape of modern cancer research. While not a therapeutic agent in itself, this compound serves as a critical building block in the synthesis of potent and selective MEK (Mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapies. This document will elucidate the synthetic pathway from this compound to the clinical-stage MEK inhibitor, TAK-733, detail the critical role of the MEK/ERK signaling pathway in oncology, present collated quantitative data from preclinical and clinical studies of TAK-733, and provide standardized experimental protocols for the evaluation of MEK inhibitors.

Introduction: The Significance of a Synthetic Intermediate

In the intricate process of drug discovery and development, the final active pharmaceutical ingredient (API) is the culmination of a series of precise chemical reactions, often starting from fundamental chemical entities. This compound is one such entity, a chiral amine whose structural features are exploited to construct more complex molecules with specific biological activities. Its primary relevance in cancer research is its use as a reactant in the preparation of the 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of MEK inhibitors, which includes the notable compound TAK-733.[1]

The MEK/ERK Signaling Pathway: A Key Target in Oncology

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. In a significant portion of human cancers, this pathway is aberrantly activated due to mutations in upstream components like RAS and RAF, leading to uncontrolled cell growth and tumor progression. MEK1 and MEK2, as the kinases directly upstream of ERK, represent a key strategic point for therapeutic intervention. By inhibiting MEK, the downstream signaling that drives oncogenesis can be effectively blocked.

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding & Activation RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression TAK_733 TAK-733 (MEK Inhibitor) TAK_733->MEK1_2 Inhibition

Figure 1: The MEK/ERK Signaling Pathway and the Point of Inhibition by TAK-733.

Synthesis of TAK-733: The Role of this compound

The synthesis of TAK-733 is a multi-step process that leverages the chirality and reactivity of this compound to construct the core pyridopyrimidine scaffold. While the full, detailed industrial synthesis is often proprietary, a plausible synthetic route based on available literature involves the initial use of the amine to form a polysubstituted fluoropyridone. This intermediate then undergoes further reactions, including cyclization and substitution, to yield the final TAK-733 molecule. The dioxan ring serves as a protected form of a diol, which is later deprotected to provide the dihydroxypropyl side chain of TAK-733.

Synthesis_Workflow Amine This compound Fluoropyridone_Formation Polysubstituted Fluoropyridone Formation Amine->Fluoropyridone_Formation Cyclization Cyclization with Formic Acid Derivative Fluoropyridone_Formation->Cyclization Pyridopyrimidone_Core Pyridopyrimidone Core Structure Cyclization->Pyridopyrimidone_Core Substitution Substitution with (2-fluoro-4-iodophenyl)amine Pyridopyrimidone_Core->Substitution Deprotection Deprotection of Dioxan Ring Substitution->Deprotection TAK_733 TAK-733 Deprotection->TAK_733

Figure 2: Generalized Synthetic Workflow for TAK-733 from this compound.

Quantitative Data on TAK-733 in Cancer Research

The efficacy of TAK-733 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of TAK-733 in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 (µM)Reference
A375MelanomaBRAF V600E< 0.1MedchemExpress
VariousColorectalBRAF or KRAS/NRAS≤ 0.03 (sensitive)[2]
VariousColorectalWild-Type> 1 (resistant)[2]
VariousMelanomaBRAF V600EBroadly sensitive[3]
VariousMelanomaWild-TypeBroadly sensitive[3]

Table 2: In Vivo Efficacy of TAK-733 in Xenograft Models

ModelCancer TypeDosingTumor Growth Inhibition (TGI)Reference
A375 XenograftMelanoma30 mg/kg dailySignificantMedchemExpress
Patient-Derived Xenografts (PDX)ColorectalNot specified15/20 models sensitive (TGI ≤ 20%)[2]
Patient-Derived Xenografts (PDX)Melanoma10 or 25 mg/kg daily10/11 models sensitive (TGI 0-100%)[3]

Table 3: Phase I Clinical Trial Data for TAK-733 in Advanced Solid Tumors

ParameterValue
Number of Patients51
Maximum Tolerated Dose (MTD)16 mg once daily
Common Drug-Related Adverse EventsDermatitis acneiform (51%), diarrhea (29%), increased blood creatine phosphokinase (20%)
Pharmacodynamic Effect (at ≥ 8.4 mg)46-97% inhibition of ERK phosphorylation
Objective Response Rate2 partial responses in cutaneous melanoma (5% of response-evaluable patients)
Reference

Experimental Protocols for MEK Inhibitor Evaluation

Standardized protocols are essential for the accurate assessment of MEK inhibitor activity. Below are outlines for key in vitro and in vivo experiments.

In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the MEK inhibitor (e.g., TAK-733) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Solubilization: Wash away unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blotting for Phospho-ERK (pERK) Inhibition
  • Cell Lysis: Treat cells with the MEK inhibitor for various time points and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of pERK to total ERK, normalized to the loading control.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the MEK inhibitor (formulated in an appropriate vehicle) and vehicle control via the desired route (e.g., oral gavage) at a predetermined schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time and calculate the tumor growth inhibition (TGI).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., SRB) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for pERK Cell_Culture->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Target_Inhibition Confirm Target Inhibition Western_Blot->Target_Inhibition Xenograft_Model Xenograft Model Establishment IC50->Xenograft_Model Target_Inhibition->Xenograft_Model Treatment Drug Administration Xenograft_Model->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring TGI Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI

Figure 3: Preclinical Evaluation Workflow for MEK Inhibitors.

Conclusion

This compound represents a foundational element in the synthesis of a promising class of anti-cancer agents. Its structural contribution is integral to the formation of the pyridopyrimidine core of MEK inhibitors like TAK-733. While the clinical development of TAK-733 as a monotherapy has shown limited antitumor activity, its potent and selective inhibition of the MEK/ERK pathway provides a strong rationale for its investigation in combination with other targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, underscoring the critical link between fundamental synthetic chemistry and the advancement of targeted cancer therapies.

References

Methodological & Application

Synthesis of Novel MEK Inhibitors Utilizing a 2,2-Dimethyl-1,3-dioxan-5-amine Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent MEK inhibitors, focusing on the strategic use of 2,2-Dimethyl-1,3-dioxan-5-amine as a key building block for the introduction of a dihydroxypropylamine side chain. The synthesis of TAK-733, a clinical-stage allosteric MEK inhibitor, is presented as a primary example. This guide includes a comprehensive overview of the MEK signaling pathway, detailed synthetic procedures, characterization data, and biological activity of the synthesized compounds. All quantitative data are summarized in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Mitogen-activated protein kinase (MEK) 1 and MEK2 are dual-specificity protein kinases that occupy a central role in this cascade. Inhibition of MEK has emerged as a clinically validated strategy for the treatment of various malignancies, including melanoma and non-small cell lung cancer.[1][2]

A key challenge in the synthesis of many MEK inhibitors is the incorporation of polar side chains, which can enhance binding affinity and pharmacokinetic properties. The dihydroxypropylamine moiety is a common feature in several potent MEK inhibitors. This compound serves as a valuable chiral building block, providing a protected form of 3-amino-1,2-propanediol. This protected amine allows for efficient and stereospecific introduction of the desired side chain while preventing unwanted reactions of the hydroxyl groups during synthesis. This document outlines the synthesis of the pyrido[2,3-d]pyrimidine-based MEK inhibitor TAK-733, highlighting the application of this compound.

MEK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a tiered kinase cascade that relays extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates the extracellular signal-regulated kinases (ERK) 1 and 2. Phosphorylated ERK translocates to the nucleus, where it phosphorylates and regulates a multitude of transcription factors, ultimately leading to changes in gene expression that drive cellular processes such as proliferation, survival, and differentiation.

MEK_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Synthesis_Workflow cluster_synthesis Synthesis of TAK-733 Start Pyrido[2,3-d]pyrimidine Core Synthesis Intermediate1 5-Amino-6-fluoro-8-methyl- pyrido[2,3-d]pyrimidine-4,7-dione Start->Intermediate1 Alkylation N-Alkylation (DMF, K2CO3, 80-90°C) Intermediate1->Alkylation Reagent (R)-2,2-Dimethyl- 1,3-dioxan-5-amine Reagent->Alkylation Intermediate2 Protected TAK-733 Intermediate Alkylation->Intermediate2 Deprotection Deprotection (aq. HCl, MeOH, RT) Intermediate2->Deprotection FinalProduct TAK-733 Deprotection->FinalProduct

References

Application Notes and Protocols for the Coupling of 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical coupling of 2,2-dimethyl-1,3-dioxan-5-amine, a valuable building block in medicinal chemistry and drug development. The following sections describe two common and effective coupling strategies: amide bond formation and reductive amination.

Introduction

This compound is a versatile primary amine that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The rigid dioxane ring provides a defined conformational constraint, which can be advantageous in drug design for optimizing interactions with biological targets. The primary amine functionality allows for straightforward derivatization through various coupling reactions.

This document outlines protocols for:

  • Amide Bond Formation: Coupling with a carboxylic acid using a carbodiimide promoter.

  • Reductive Amination: Reaction with an aldehyde followed by reduction to form a secondary amine.

These protocols are designed to be broadly applicable and can be adapted for various substrates.

Key Experimental Protocols

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes the synthesis of N-(2,2-dimethyl-1,3-dioxan-5-yl)benzamide by coupling this compound with benzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and a coupling additive.

Reaction Scheme:

Materials:

  • This compound

  • Benzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 mmol, 1.0 eq). Dissolve the acid in anhydrous DCM (10 mL).

  • Addition of Amine and Base: Add this compound (1.1 mmol, 1.1 eq) to the solution, followed by DIPEA (1.5 mmol, 1.5 eq).

  • Activation: In a separate vial, dissolve EDC·HCl (1.2 mmol, 1.2 eq) and HOBt (or Oxyma Pure) (1.2 mmol, 1.2 eq) in a minimal amount of anhydrous DCM or DMF. Add this activating solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 N HCl (2 x 15 mL), 1 N NaHCO₃ (2 x 15 mL), and saturated brine (1 x 15 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Benzoic Acid in Anhydrous DCM B Add this compound and DIPEA A->B C Add EDC·HCl and HOBt Solution at 0 °C B->C D Stir at Room Temperature for 12-24h C->D E Dilute with DCM D->E F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Workflow for Amide Bond Formation.

Protocol 2: Reductive Amination

This protocol details the synthesis of N-benzyl-2,2-dimethyl-1,3-dioxan-5-amine via reductive amination of this compound with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.[2][3]

Reaction Scheme:

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL).

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification A Combine Amine and Aldehyde in Anhydrous DCM B Stir for 1-2h for Imine Formation A->B C Add NaBH(OAc)₃ Portion-wise B->C D Stir at Room Temperature for 12-24h C->D E Quench with Saturated NaHCO₃ D->E F Extract with DCM, Wash, and Dry E->F G Concentrate F->G H Flash Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Workflow for Reductive Amination.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described coupling reactions.

Table 1: Summary of Amide Coupling Reaction Data

EntryCarboxylic AcidCoupling ReagentsSolventTime (h)Yield (%)Purity (%)
1Benzoic AcidEDC·HCl, HOBt, DIPEADCM16e.g., 85e.g., >95
2Acetic AcidEDC·HCl, HOBt, DIPEADCM18e.g., 78e.g., >95
3User Defined

Table 2: Summary of Reductive Amination Reaction Data

EntryAldehydeReducing AgentSolventTime (h)Yield (%)Purity (%)
1BenzaldehydeNaBH(OAc)₃DCM16e.g., 90e.g., >95
2IsobutyraldehydeNaBH(OAc)₃DCM20e.g., 82e.g., >95
3User Defined

Signaling Pathways and Logical Relationships

The coupling of this compound is a fundamental step in synthetic chemistry. The resulting products can be further elaborated to interact with various biological targets. For example, the synthesized amides or secondary amines can be incorporated into larger molecules designed to modulate specific signaling pathways implicated in disease.

Logical Relationship Diagram:

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_application Drug Development Application Amine This compound Coupling Coupling Reaction (Amidation or Reductive Amination) Amine->Coupling Product Coupled Product (Amide or Secondary Amine) Coupling->Product Modification Further Synthetic Modifications Product->Modification LeadCompound Lead Compound Modification->LeadCompound Target Biological Target (e.g., Enzyme, Receptor) LeadCompound->Target Pathway Modulation of Signaling Pathway Target->Pathway

Caption: From Building Block to Biological Activity.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxan-5-amine as a Reactant for Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-d]pyrimidines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines and their wide range of biological activities.[1][2] This scaffold is a key component in numerous compounds investigated for their therapeutic potential, including as anticancer agents, kinase inhibitors, and anti-inflammatory agents.[3][4] A common and effective strategy for the development of novel pyrido[2,3-d]pyrimidine-based drug candidates is the introduction of diverse substituents onto the core structure. This functionalization allows for the fine-tuning of physicochemical properties and biological activity.

One key method for achieving this is through the nucleophilic aromatic substitution (SNAr) on halogenated pyrido[2,3-d]pyrimidine precursors. This application note details the use of 2,2-Dimethyl-1,3-dioxan-5-amine as a nucleophilic reactant for the synthesis of functionalized pyrido[2,3-d]pyrimidine derivatives, which are of interest in drug discovery, particularly in the development of kinase inhibitors. The dioxane moiety can serve as a protected diol, which can be deprotected in subsequent steps to introduce hydroxyl groups, enhancing solubility and providing points for further derivatization.

Application: Synthesis of N-Substituted Pyrido[2,3-d]pyrimidine Derivatives as Potential Kinase Inhibitors

The primary application of this compound in this context is its role as a nucleophile in the substitution of a leaving group, typically a chlorine atom, on the pyrido[2,3-d]pyrimidine ring. This reaction is a cornerstone in building libraries of substituted pyrido[2,3-d]pyrimidines for screening as kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and other kinases implicated in cancer.[1][3]

The general reaction scheme involves the coupling of a chloropyrido[2,3-d]pyrimidine with this compound, which can be achieved through thermal or palladium-catalyzed conditions. The resulting N-substituted pyrido[2,3-d]pyrimidine can then be further modified, for instance, by deprotection of the dioxane ring to reveal a diol functionality.

Experimental Protocols

The following protocols are representative examples of how this compound can be used to synthesize functionalized pyrido[2,3-d]pyrimidines.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct nucleophilic substitution of a chlorine atom on the pyrido[2,3-d]pyrimidine core.

Reaction:

Materials:

  • 4-Chloro-substituted pyrido[2,3-d]pyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 4-chloro-pyrido[2,3-d]pyrimidine in DMF, add this compound and DIPEA.

  • Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive chloro-substituted pyrido[2,3-d]pyrimidines, a palladium-catalyzed cross-coupling reaction can be employed.

Reaction:

Caption: General workflows for the synthesis of N-substituted pyrido[2,3-d]pyrimidines.

Signaling Pathway Inhibition

Pyrido[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases, such as EGFR, which are crucial in cancer cell signaling.

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

Conclusion

This compound serves as a valuable synthon for the functionalization of the pyrido[2,3-d]pyrimidine scaffold. The protocols outlined provide robust methods for the synthesis of novel derivatives with potential applications in drug discovery, particularly for the development of kinase inhibitors. The ability to introduce a protected diol functionality offers further opportunities for creating diverse and potent therapeutic agents.

References

Application Notes and Protocols for Copper-Catalyzed Coupling Reactions with 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann and Goldberg reactions, have emerged as powerful and cost-effective alternatives to palladium-catalyzed methods for the formation of carbon-nitrogen bonds.[1][2][3] These reactions are integral to modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the construction of N-aryl and N-heteroaryl motifs is a frequent necessity.[4] 2,2-Dimethyl-1,3-dioxan-5-amine is a valuable building block, incorporating a protected 1,3-diol functionality that can be deprotected post-coupling to reveal a versatile amino-diol structure, a common feature in biologically active molecules. This document provides detailed application notes and generalized protocols for the copper-catalyzed N-arylation of this compound with various aryl halides.

Reaction Principle

The copper-catalyzed N-arylation of this compound with an aryl halide is believed to proceed through a catalytic cycle involving a copper(I) species. The key steps are proposed to be:

  • Formation of a Copper-Amine Complex: The copper(I) catalyst coordinates with this compound.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the active copper(I) catalyst.

The presence of a suitable ligand is often crucial to stabilize the copper catalyst, enhance its reactivity, and prevent catalyst deactivation.[5][6] The choice of base, solvent, and temperature also significantly influences the reaction efficiency and substrate scope.[7][8]

Experimental Protocols

While specific literature examples for the copper-catalyzed coupling of this compound are not prevalent, the following protocols are based on well-established procedures for the N-arylation of primary aliphatic amines with aryl halides using copper catalysis. Optimization of these conditions for the specific substrates is highly recommended.

Protocol 1: General Procedure for N-Arylation of this compound with Aryl Iodides

This protocol is adapted from established methods for the copper-catalyzed amination of aryl iodides.[8][9]

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-proline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, this compound, CuI, L-proline, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Arylation of this compound with Aryl Bromides

This protocol utilizes a diamine ligand, which has been shown to be effective for the coupling of aryl bromides.[5][10]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, add the aryl bromide, NaOtBu, CuI, and trans-N,N'-Dimethylcyclohexane-1,2-diamine to a dry, sealable reaction tube with a magnetic stir bar.

  • Add the anhydrous solvent, followed by this compound.

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the copper-catalyzed N-arylation of primary amines with various aryl halides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Primary Amines with Aryl Iodides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-IodoanisoleBenzylamineCuI (5)L-proline (10)K₂CO₃ (2)DMSO9085-95
21-IodonaphthaleneCyclohexylamineCuI (10)N,N-Dimethylglycine (20)Cs₂CO₃ (2)DMF10080-90
34-Iodotoluenen-HexylamineCuI (5)NoneK₃PO₄ (2)Dioxane11075-85
41-Iodo-4-nitrobenzeneBenzylamineCuI (10)L-proline (20)K₂CO₃ (2)DMSO90>90

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Primary Amines with Aryl Bromides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-BromoanisoleBenzylamineCuI (5)trans-N,N'-Dimethylcyclohexane-1,2-diamine (10)NaOtBu (2)Toluene11080-90
21-BromonaphthaleneCyclohexylamineCuI (5)rac-BINOL (10)K₃PO₄ (2)Dioxane11075-85
34-Bromotoluenen-HexylamineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF12070-80
43-BromopyridineBenzylamineCuI (10)N,N-Dimethylglycine (20)Cs₂CO₃ (2)Dioxane10080-90

Visualizations

Catalytic Cycle of Copper-Catalyzed N-Arylation

G Figure 1. Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmine [L-Cu(I)-NH₂R] Complex CuI->CuAmine + R-NH₂ + Ligand Amine R-NH₂ (this compound) Amine->CuI ArylHalide Ar-X (Aryl Halide) ArylHalide->CuAmine Product Ar-NH-R (N-Arylated Product) Base Base RedElim [L-Cu(I)-X] Complex Base->RedElim Ligand Ligand (L) Ligand->CuI OxAdd [L-Cu(III)(Ar)(X)(NH₂R)] Oxidative Addition Complex CuAmine->OxAdd + Ar-X OxAdd->Product OxAdd->RedElim Reductive Elimination - Ar-NH-R RedElim->CuI + Base - Base-HX

Caption: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.

Experimental Workflow

G Figure 2. General Experimental Workflow for Copper-Catalyzed N-Arylation Start Start Setup Reaction Setup: - Aryl Halide - Amine - Cu Catalyst - Ligand - Base - Solvent Start->Setup Reaction Heating under Inert Atmosphere Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Copper-Catalyzed N-Arylation.

Applications in Drug Discovery

N-arylated amines are prevalent structural motifs in a vast number of pharmaceuticals. The ability to couple this compound to various aryl and heteroaryl scaffolds provides a direct route to novel compounds with potential biological activity. The protected diol functionality within the dioxane ring can be readily deprotected under acidic conditions to yield an amino-diol, a pharmacophore present in many active pharmaceutical ingredients. This strategy allows for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety and Handling

  • Copper catalysts and ligands should be handled in a well-ventilated fume hood.

  • Inert atmosphere techniques (e.g., Schlenk line or glovebox) are recommended to prevent catalyst deactivation.

  • Solvents should be anhydrous.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Reaction of 2,2-Dimethyl-1,3-dioxan-5-amine with Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of amines with pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Pyrimidine derivatives are integral components of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors for oncology. The introduction of diverse amine fragments allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This document provides detailed application notes and experimental protocols for the reaction of 2,2-Dimethyl-1,3-dioxan-5-amine with substituted pyrimidines. This specific amine, with its protected diol functionality and cyclic structure, offers a valuable building block for creating molecules with unique three-dimensional shapes and hydrogen bonding capabilities, which can be advantageous in drug design. The primary methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr).

Reaction Methodologies

Two principal synthetic routes are employed for the C-N bond formation between this compound and a halopyrimidine:

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. It is particularly effective for less reactive aryl and heteroaryl halides. The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is most effective when the pyrimidine ring is activated by electron-withdrawing groups. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species, followed by the expulsion of the halide leaving group. For less activated pyrimidines, harsher conditions such as high temperatures are often required.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination and SNAr of halopyrimidines with aliphatic amines, which can be adapted for this compound.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Halopyrimidines

ParameterConditionNotes
Halopyrimidine 2-chloro, 4-chloro, or 2-bromopyrimidine derivativesIodides are more reactive, chlorides are less reactive.
Amine This compound (1.0 - 1.5 equiv.)An excess of the amine can improve reaction rates.
Palladium Precatalyst Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (2-10 mol%)Pre-formed catalysts can also be used for consistency.[1]
Ligand Xantphos, XPhos, RuPhos, BrettPhos (1.5 - 10 mol%)Ligand choice is crucial and often substrate-dependent.[1]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ (1.5 - 3.0 equiv.)Strong, non-nucleophilic bases are generally preferred.[1]
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous conditions are critical for catalytic activity.[1]
Temperature 80 - 120 °CMicrowave irradiation can sometimes accelerate the reaction.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 60 - 95%Highly dependent on substrates and specific conditions.

Table 2: Typical Conditions for SNAr of Halopyrimidines

ParameterConditionNotes
Halopyrimidine Electron-deficient 2- or 4-chloropyrimidinesPresence of electron-withdrawing groups (e.g., -NO₂, -CN) enhances reactivity.
Amine This compound (1.0 - 2.0 equiv.)Can be used as a solvent in some cases.
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃N (2.0 - 4.0 equiv.)To neutralize the generated HCl.
Solvent DMF, DMSO, NMP, Dioxane, or neat aminePolar aprotic solvents are generally preferred.
Temperature 80 - 150 °CHigher temperatures are often needed for less activated substrates.
Reaction Time 6 - 48 hoursMonitored by TLC or LC-MS.
Typical Yield 40 - 90%Yields can be lower with less activated pyrimidines.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of a Halopyrimidine

This protocol describes a general procedure for the palladium-catalyzed amination of a halopyrimidine with this compound.

Materials:

  • Halopyrimidine (e.g., 2-chloropyrimidine) (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the halopyrimidine (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2,2-dimethyl-1,3-dioxan-5-yl)pyrimidinamine.

Protocol 2: SNAr Reaction of a Halopyrimidine

This protocol provides a general method for the nucleophilic aromatic substitution of an activated chloropyrimidine with this compound.

Materials:

  • Activated chloropyrimidine (e.g., 2-chloro-5-nitropyrimidine) (1.0 mmol)

  • This compound (1.5 mmol)

  • Potassium carbonate (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the activated chloropyrimidine (1.0 mmol) in anhydrous DMF (5 mL).

  • Add this compound (1.5 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted aminopyrimidine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyrimidine-Amine Conjugate start Start Materials: Halopyrimidine This compound reaction C-N Coupling Reaction (Buchwald-Hartwig or SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: N-(2,2-dimethyl-1,3-dioxan-5-yl)pyrimidinamine purification->product

Caption: General experimental workflow for the synthesis of N-(2,2-dimethyl-1,3-dioxan-5-yl)pyrimidinamine.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway Inhibition receptor Growth Factor Receptor kinase Kinase (e.g., EGFR, FAK) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (Proliferation, Survival) p_substrate->response Leads to inhibitor Pyrimidine-Amine Inhibitor inhibitor->kinase Inhibits

Caption: Simplified signaling pathway illustrating the inhibitory action of a pyrimidine-based kinase inhibitor.

References

Application Notes and Protocols for the Purification of 2,2-Dimethyl-1,3-dioxan-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the purification of 2,2-Dimethyl-1,3-dioxan-5-amine and its derivatives. The methodologies outlined are essential for obtaining high-purity compounds crucial for research, drug discovery, and development.

Introduction

This compound and its derivatives are versatile building blocks in medicinal chemistry. Notably, they serve as key intermediates in the synthesis of potent and selective MEK inhibitors, such as TAK-733, which are under investigation for cancer therapy[1]. The purity of these amine derivatives is paramount as impurities can significantly impact the efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays. This document details three common and effective purification techniques: column chromatography, recrystallization, and acid-base extraction.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the physicochemical properties of the specific derivative (e.g., solid or oil), the nature of the impurities, and the desired scale of purification. The following table summarizes quantitative data from various purification experiments on this compound derivatives and related amine compounds.

Table 1: Quantitative Comparison of Purification Techniques

Compound/DerivativePurification MethodEluent/Solvent SystemYield (%)Purity (%)Recovery Rate (%)Reference/Notes
2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxaneSilica Gel Column Chromatographyn-hexane/ethyl acetate (5:1)78>95 (assumed)Not Reported[2]
2-Phenyl-1,3-dioxan-5-oneRecrystallizationtert-butyl methyl ether43100Not Reported[3]
Enamine SaltRecrystallization80% Methanol8699.4Not Reported
(4-Bromo-phenyl)-diphenylamineSilica Gel Column ChromatographyHexane72.1Not ReportedNot Reported
[4-(5,5-Dimethyl-[1][2]dioxaborinan-2-yl)-phenyl]-diphenyl-amineSilica Gel Column ChromatographyDichloromethane/hexane (1:5)89Not ReportedNot Reported
trans-(2-Ethyl-2-phenyl-1,3-dioxan-4-yl)acetaldehydeFlash Column Chromatographycyclohexane:ethyl acetate (9.25:0.75)89Not ReportedNot Reported[4]
2-(cis-2-Phenyl-1,3-dioxan-4-yl)acetaldehydeFlash Column Chromatographycyclohexane:ethyl acetate (8:2)9190.4Not Reported[4]

Experimental Protocols

Column Chromatography

Column chromatography is a highly versatile technique for purifying both solid and oily amine derivatives. The choice of stationary phase and eluent system is critical for achieving good separation. For amines, which can interact strongly with acidic silica gel, leading to tailing and poor separation, the use of a basic stationary phase like alumina or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent is often recommended.

Protocol: Silica Gel Column Chromatography of a this compound Derivative

This protocol is adapted from the purification of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane[2].

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent (e.g., n-hexane/ethyl acetate, 5:1 v/v).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed using a pipette.

  • Elution: Gently add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compound by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

G Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Purified Product H->I G Recrystallization Workflow A Dissolve Crude Solid in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Induce Crystallization A->C No insoluble impurities B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F G Pure Crystalline Product F->G G Acid-Base Extraction Workflow cluster_0 Extraction into Aqueous Phase cluster_1 Recovery of Free Amine A Crude Product in Organic Solvent B Add Aqueous Acid A->B C Separate Aqueous Layer (contains Amine Salt) B->C D Basify Aqueous Layer C->D E Extract with Organic Solvent D->E F Dry and Evaporate Organic Layer E->F G Purified Amine F->G G MEK-ERK Signaling Pathway and Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation regulates MEK_Inhibitor MEK Inhibitor (e.g., TAK-733) MEK_Inhibitor->MEK inhibits

References

Application of 2,2-Dimethyl-1,3-dioxan-5-amine in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-1,3-dioxan-5-amine is a valuable heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. Its rigid dioxane core and strategically positioned amine group allow for the construction of complex molecular architectures that can effectively target the active sites of key enzymes involved in cellular signaling pathways. This application note details the use of this compound in the development of MEK inhibitors, specifically focusing on the synthesis and biological activity of TAK-733, a clinical trial candidate.

Application in the Synthesis of MEK Inhibitors

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention. This compound serves as a crucial starting material for the synthesis of a class of potent allosteric MEK inhibitors characterized by a 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione core.

The MEK/ERK Signaling Pathway

The MEK/ERK pathway is a downstream cascade of the RAS-RAF signaling axis. Upon activation by upstream signals, RAF kinases phosphorylate and activate MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2, which then translocate to the nucleus to regulate gene expression involved in cell growth and proliferation. Inhibition of MEK prevents the phosphorylation of ERK, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors TAK733 TAK-733 (derived from This compound) TAK733->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1. The MEK/ERK signaling pathway and the inhibitory action of TAK-733.

Quantitative Data

The following table summarizes the in vitro activity of TAK-733, a MEK inhibitor synthesized using this compound as a key building block.

CompoundTargetIC50 (nM)Cell-Based Assay (EC50, nM)Cell LineReference
TAK-733MEK3.21.9 (pERK inhibition)-[1][2]
TAK-733Cell Proliferation2.1-COLO205 (human colorectal cancer)[3]
TAK-733Cell Proliferation3.1-A375 (human melanoma)[3]

Experimental Protocols

The synthesis of the core pyridopyrimidine structure of MEK inhibitors like TAK-733 from this compound involves a multi-step process. A representative synthetic workflow is depicted below.

Synthetic_Workflow Start 2,2-Dimethyl-1,3- dioxan-5-amine Step1 Condensation with a pyrimidine derivative Start->Step1 Intermediate1 Substituted aminopyrimidine Step1->Intermediate1 Step2 Cyclization to form the pyridone ring Intermediate1->Step2 Intermediate2 Pyrido[2,3-d]pyrimidine -dione core Step2->Intermediate2 Step3 Further functionalization (e.g., amination, side chain attachment) Intermediate2->Step3 Final_Product TAK-733 Step3->Final_Product

Figure 2. General synthetic workflow for MEK inhibitors from this compound.

A detailed, step-by-step protocol for the synthesis of a key intermediate in the preparation of TAK-733 is provided below, based on established synthetic routes for pyrido[2,3-d]pyrimidines.[1]

Step 1: Synthesis of the Polysubstituted Fluoropyridone

This initial step involves a one-pot, three-step cascade reaction to form a key pyridone intermediate.

  • Condensation: React diethyl 2-fluoromalonate with malononitrile in the presence of a base such as sodium ethoxide in ethanol. This forms a highly reactive Knoevenagel condensation product.

  • Amide Formation: Treat the in-situ generated intermediate with an appropriate amine, such as methylamine, to form the corresponding methyl amide.

  • Intramolecular Cyclization: Upon heating, the intermediate undergoes an intramolecular cyclization to yield the desired polysubstituted fluoropyridone. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Formation of the Pyrido[2,3-d]pyrimidine Core

  • Chlorination: The hydroxyl group of the fluoropyridone is chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Cyclization: The chlorinated intermediate is then reacted with formic acid at elevated temperatures to facilitate the cyclization, forming the pyrido[2,3-d]pyrimidine-dione ring system. The crude product is isolated by precipitation upon cooling and pouring into water, followed by filtration.

Step 3: Introduction of the Phenylamino Moiety

  • Nucleophilic Aromatic Substitution: The pyrido[2,3-d]pyrimidine-dione core is reacted with the desired aniline derivative (e.g., 2-fluoro-4-iodoaniline for TAK-733) in a suitable solvent like isopropanol, often in the presence of an acid catalyst such as camphorsulfonic acid. The reaction is heated to reflux until completion.

  • Purification: The final product is isolated by cooling the reaction mixture, filtering the resulting precipitate, and purifying it by column chromatography or recrystallization to yield the 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione scaffold.

Further synthetic steps would involve the deprotection of the diol (from the dioxane ring) and subsequent functionalization to yield the final MEK inhibitor, TAK-733.

Conclusion

This compound is a critical and versatile building block in medicinal chemistry, enabling the efficient synthesis of complex heterocyclic scaffolds. Its application in the development of the potent MEK inhibitor TAK-733 highlights its importance in the discovery of novel kinase inhibitors for the treatment of cancer and other hyperproliferative diseases. The synthetic accessibility and the ability to introduce diverse functionalities make it a valuable tool for drug development professionals.

References

Application Notes and Protocols: Synthesis of 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases, making them privileged scaffolds in drug discovery.[1] Derivatives of this core have demonstrated a wide range of biological activities, including potent anticancer properties through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[2][3][4][5] Specifically, substitutions at the C5 position of the pyrido[2,3-d]pyrimidine ring system have been explored to develop targeted therapies.[6]

This document provides a detailed protocol for the synthesis of a specific C5-substituted derivative, 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione. The outlined synthetic strategy is based on established methods for the construction of the pyrido[2,3-d]pyrimidine core, typically involving the cyclization of a substituted aminopyrimidine with a three-carbon synthon.[7] This protocol is intended to guide researchers in the laboratory synthesis and characterization of this compound for further biological evaluation.

Synthetic Pathway Overview

The synthesis of the target compound can be achieved through a multi-step process commencing with the appropriate pyrimidine precursor. A common and effective strategy for constructing the pyrido[2,3-d]pyrimidine scaffold involves the reaction of a 6-aminouracil derivative with a suitable three-carbon electrophile.[7] In this proposed synthesis, 6-amino-1-methyluracil serves as the pyrimidine starting material. The synthesis proceeds through an initial condensation reaction followed by a cyclization and subsequent functionalization to yield the final product.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization A 6-Amino-1-methyluracil C Intermediate Adduct A->C Reflux in Dowtherm A B Diethyl phenylaminomethylenemalonate B->C D 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione C->D Thermal Cyclization

Caption: Proposed synthetic workflow for 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione.

Experimental Protocol

This protocol details the synthesis of 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione from 6-amino-1-methyluracil.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Amino-1-methyluracilReagentCommercially Available
Diethyl phenylaminomethylenemalonateReagentCommercially Available
Dowtherm AReagentCommercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Hydrochloric acid (HCl)1 MCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated solutionPrepared in-house
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available

Procedure:

Step 1 & 2: Synthesis of 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-amino-1-methyluracil (1.41 g, 10 mmol) and diethyl phenylaminomethylenemalonate (2.77 g, 10 mmol).

  • Add Dowtherm A (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 250-260 °C) with continuous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 95:5).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Upon cooling, a precipitate will form. Add diethyl ether (50 mL) to the flask to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with diethyl ether (3 x 20 mL) to remove residual Dowtherm A.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford the purified 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point (MP): To assess purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis. Expected values are based on typical yields and characteristics of similar pyrido[2,3-d]pyrimidine derivatives reported in the literature.

ParameterValue
Starting Material
6-Amino-1-methyluracil1.41 g (10 mmol)
Diethyl phenylaminomethylenemalonate2.77 g (10 mmol)
Product
Compound Name5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
Molecular FormulaC₁₅H₁₂N₄O₂
Molecular Weight280.28 g/mol
AppearanceOff-white to pale yellow solid
Expected Yield60-75%
Expected Melting Point>250 °C
Spectroscopic Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)~11.0 (s, 1H, NH), ~9.0 (s, 1H, NH), ~8.2 (s, 1H, C6-H), ~7.2-7.5 (m, 5H, Ar-H), ~3.4 (s, 3H, N8-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)~162, ~160, ~155, ~148, ~140, ~129, ~124, ~121, ~105, ~30

Potential Biological Activity and Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4] For instance, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] Inhibition of these kinases can disrupt downstream signaling cascades, leading to the induction of apoptosis and cell cycle arrest.

The target compound, 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione, by virtue of its structural features, may act as a kinase inhibitor. The phenylamino group at the C5 position can potentially interact with the ATP-binding pocket of a target kinase.

A generalized signaling pathway that could be targeted by this class of compounds is depicted below.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Cascade cluster_inhibition Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor 5-phenylamino-8-methylpyrido [2,3-d]pyrimidine-4,7(3H,8H)-dione Inhibitor->Kinase Inhibits

Caption: Generalized kinase signaling pathway and the potential inhibitory action of the synthesized compound.

Conclusion

This document provides a comprehensive protocol for the synthesis of 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione. The described methodology is based on established synthetic routes for the pyrido[2,3-d]pyrimidine scaffold. The synthesized compound belongs to a class of molecules with significant potential for biological activity, particularly in the context of anticancer drug development. Researchers and drug development professionals can utilize this protocol for the preparation of this compound for further screening and mechanistic studies.

References

Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxan-5-amine in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,2-dimethyl-1,3-dioxan-5-amine as a versatile building block in structure-based drug design. The focus is on its application in the development of potent and selective inhibitors for key drug targets, including Mitogen-activated protein kinase kinase (MEK) and the Sigma-1 (σ1) receptor.

Introduction to this compound

This compound is a valuable chiral scaffold in medicinal chemistry. Its rigid 1,3-dioxane ring system allows for the precise spatial orientation of substituents, making it an ideal starting material for the synthesis of complex molecules with defined stereochemistry. The presence of a primary amine provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of ligand-target interactions.

Application in MEK Inhibitor Design: The Case of TAK-733

A prominent example of the successful application of this compound is in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1/2.[1][2] The dihydroxypropyl side chain, derived from this compound, plays a crucial role in the binding of TAK-733 to the allosteric pocket of MEK1.

MEK Signaling Pathway and the Role of Inhibitors

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target. Allosteric MEK inhibitors like TAK-733 bind to a pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation and preventing the phosphorylation of its downstream target, ERK.

MEK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation TAK733 TAK-733 (derived from This compound) TAK733->MEK

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of TAK-733.
Structure-Based Design of TAK-733

The crystal structure of MEK1 in complex with an early lead compound guided the design of TAK-733. The PDB entry 3PP1 reveals the detailed interactions of TAK-733 within the allosteric binding site of human MEK1.[4][5] The dihydroxypropyl group, originating from this compound, forms key hydrogen bonds with the protein backbone, anchoring the inhibitor in the pocket and contributing to its high affinity.

Quantitative Bioactivity of TAK-733
CompoundTargetAssay TypeIC50 (nM)Reference
TAK-733MEK1/2Enzymatic Assay3.2[6]
TAK-733ERK PhosphorylationCell-based Assay1.9[6]
Experimental Protocol: MEK1 Kinase Activity Assay (In Vitro)

This protocol is a general guideline for determining the in vitro potency of MEK inhibitors.

1. Reagents and Materials:

  • Recombinant active MEK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate: inactive ERK2 (K52R mutant)

  • Test compound (e.g., TAK-733) dissolved in DMSO

  • [γ-³³P]ATP

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

  • 96-well assay plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • In a 96-well plate, add the test compound, recombinant MEK1 enzyme, and inactive ERK2 substrate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

MEK_Assay_Workflow Start Start Prepare Prepare Reagents: - MEK1 Enzyme - Inactive ERK2 - ATP/[γ-³³P]ATP - Test Compound Dilutions Start->Prepare Incubate Incubate Components: Test Compound + MEK1 + ERK2 Prepare->Incubate Initiate Initiate Kinase Reaction: Add ATP/[γ-³³P]ATP Incubate->Initiate Reaction Incubate at 30°C Initiate->Reaction Stop Stop Reaction Reaction->Stop Spot Spot on Phosphocellulose Paper Stop->Spot Wash Wash to Remove Unincorporated [γ-³³P]ATP Spot->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro MEK1 kinase activity assay.

Application in Sigma-1 (σ1) Receptor Ligand Design

The 1,3-dioxane scaffold, of which this compound is a key starting material, has also been explored for the development of ligands for the σ1 receptor.[7][8] The σ1 receptor is a unique intracellular chaperone protein involved in various cellular functions and implicated in a range of neurological disorders.

Structure-Activity Relationships of 1,3-Dioxane-Based σ1 Ligands

SAR studies on 1,3-dioxane-based compounds have revealed key features for high-affinity σ1 receptor binding. The nature and position of substituents on the dioxane ring and the amine side chain significantly influence binding affinity and selectivity.

Compound IDR GroupKi (nM) for σ1 ReceptorReference
1 -CH2-NH-Benzyl19[7]
(2S,4R)-1 -CH2-NH-Benzyl6.0[7]
2a -CH2-NH2955[7]
2b -CO-CH2-NH-Benzyl27[7]

Note: The specific derivatives in this table are based on a general 1,3-dioxane scaffold and are presented to illustrate SAR principles. They may not all be directly synthesized from this compound.

Experimental Protocol: σ1 Receptor Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity of test compounds to the σ1 receptor.

1. Reagents and Materials:

  • Membrane preparation from cells or tissues expressing the σ1 receptor (e.g., guinea pig brain)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

  • 96-well assay plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • In a 96-well plate, add the test compound, membrane preparation, and --INVALID-LINK---pentazocine.

  • For non-specific binding wells, add haloperidol instead of the test compound.

  • For total binding wells, add assay buffer instead of the test compound or haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent displacement of the radioligand by the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of this compound

A common synthetic route to this compound starts from L-serine. The synthesis involves protection of the amino and carboxylic acid groups, followed by acetal formation and subsequent deprotection and reduction steps. A detailed experimental procedure can be adapted from established methods for the synthesis of related chiral building blocks.[9]

Synthesis_Workflow Serine L-Serine Boc_protection Boc Protection (Amino Group) Serine->Boc_protection Esterification Esterification (Carboxylic Acid) Boc_protection->Esterification Acetal_formation Acetal Formation with 2,2-Dimethoxypropane Esterification->Acetal_formation Oxazolidine Protected Oxazolidine Derivative Acetal_formation->Oxazolidine Reduction Reduction of Ester and Ring Opening Oxazolidine->Reduction Final_product This compound Reduction->Final_product

Figure 3: General synthetic workflow for this compound from L-serine.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its application in the synthesis of the potent MEK inhibitor TAK-733 highlights its importance in accessing complex chiral molecules with significant therapeutic potential. The rigid dioxane core provides a reliable scaffold for structure-based design, enabling the optimization of ligand-target interactions and the development of selective and effective inhibitors for a range of biological targets. The protocols and data presented herein serve as a comprehensive resource for researchers utilizing this key intermediate in their drug design and development endeavors.

References

Troubleshooting & Optimization

Optimizing yield in reactions with 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize reaction yields and address common challenges when working with 2,2-Dimethyl-1,3-dioxan-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reductive amination reactions using this compound?

A1: Low yields in reductive amination are typically traced back to four key areas: imine/enamine formation, choice of reducing agent, reaction pH, and stability of the dioxane ring.

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound is a reversible equilibrium. Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. For sterically hindered or less reactive carbonyls, consider extending the reaction time before adding the reducing agent or using a dehydrating agent.

  • Reducing Agent Reactivity: The choice of hydride reagent is critical. Strong reducing agents like NaBH₄ can reduce the starting aldehyde or ketone before it forms an imine. Milder, more selective reagents are preferred.[1] Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion and does not readily reduce the carbonyl starting material.[2]

  • Protecting Group Instability: The 2,2-dimethyl-1,3-dioxane group is an acetal, which is sensitive to acid. The slightly acidic conditions often used to catalyze imine formation can lead to the hydrolysis of the dioxane ring. Maintain a pH between 5 and 7 to balance imine formation and acetal stability.[3]

  • Over-alkylation: While less common in reductive amination than in direct alkylation, if the newly formed secondary amine is highly reactive, it could potentially react with another molecule of the carbonyl starting material.[2]

Q2: I am observing cleavage of the dioxane ring during my reaction. How can I prevent this?

A2: The 2,2-dimethyl-1,3-dioxane moiety is an acetal protecting group and is inherently labile under acidic conditions. Cleavage occurs via hydrolysis, which is catalyzed by protons.

  • Avoid Strong Acids: Do not use strong acidic catalysts (e.g., HCl, H₂SO₄) or protic solvents in combination with acids. If an acid catalyst is necessary, use a weak acid like acetic acid and carefully buffer the reaction mixture.[2]

  • Maintain Neutral or Basic pH: The dioxane ring is generally stable to bases.[4] Whenever possible, conduct reactions under neutral or basic conditions. For reactions that generate acid as a byproduct, include a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge protons.

  • Temperature Control: Hydrolysis is accelerated at higher temperatures. If acidic conditions are unavoidable, run the reaction at the lowest possible temperature.

Q3: My N-acylation reaction is sluggish and gives a poor yield. What can I do to optimize it?

A3: Sluggish N-acylation reactions with this compound can be due to the nucleophilicity of the amine, the reactivity of the acylating agent, or steric hindrance.

  • Activate the Acylating Agent: If using a carboxylic acid, it must be activated. Standard peptide coupling reagents (e.g., EDC, HATU, HOBt) can be used to form a highly reactive intermediate that readily acylates the amine.

  • Use a More Reactive Acylating Agent: Acyl chlorides or anhydrides are significantly more reactive than carboxylic acids and often do not require additional activators. However, these reactions typically generate HCl or a carboxylic acid byproduct, which requires the addition of a base (e.g., pyridine, triethylamine) to prevent protonation of the starting amine and potential cleavage of the dioxane ring.

  • Solvent Choice: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) to ensure good solubility of reagents and prevent side reactions with water.

Q4: I am struggling with the purification of my N-substituted product. What are the recommended methods?

A4: The polarity of N-substituted this compound derivatives can make purification challenging.

  • Column Chromatography: Silica gel chromatography is the most common method. The polarity of the eluent system will depend on your product. A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. To prevent product tailing on the acidic silica gel, consider adding a small amount of triethylamine (~0.5-1%) to the eluent system.[5]

  • Acid-Base Extraction: If your product is basic and free of acid-labile groups (other than the dioxane ring, which requires care), an aqueous acid wash (e.g., dilute citric acid or NH₄Cl) can extract it from non-basic organic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover the purified product.[5] Use caution with the pH to avoid hydrolyzing the dioxane ring.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation: Reaction Condition Summary

The following tables summarize common starting conditions for key reaction types involving primary amines. These should be used as a starting point for optimization.

Table 1: Reductive Amination Conditions

ParameterReagent/SolventTemperatureNotes
Reducing Agent Sodium Triacetoxyborohydride (STAB)0 °C to RTExcellent selectivity; compatible with DCM, THF, Dioxane.[2][6]
Sodium Cyanoborohydride (NaBH₃CN)0 °C to RTRequires slightly acidic pH (5-6); compatible with MeOH.[6][7]
Sodium Borohydride (NaBH₄)0 °C to RTAdd after imine formation is complete; compatible with MeOH, EtOH.[6]
Solvent Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)RTCommon for STAB; anhydrous conditions are important.
Methanol (MeOH)RTCommon for NaBH₃CN and NaBH₄.
Acid Catalyst Acetic Acid (AcOH)RTOften used in small amounts (catalytic to 1.2 eq) to promote imine formation.[2]

Table 2: N-Acylation Conditions

ParameterReagent/SolventTemperatureNotes
Acylating Agent Acyl Chloride / Anhydride0 °C to RTHighly reactive; requires a non-nucleophilic base (e.g., TEA, Pyridine).
Carboxylic Acid + Coupling Agent0 °C to RTCommon coupling agents include EDC/HOBt, HATU, PyBOP.
Solvent Dichloromethane (DCM)RTGood general-purpose aprotic solvent.
N,N-Dimethylformamide (DMF)RTUseful for less soluble starting materials.
Base Triethylamine (TEA) / DIPEARTUsed to neutralize acid byproducts.

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues and for setting up a standard reaction.

G start Problem: Low Reaction Yield check_sm 1. Check Starting Material Purity (NMR, LCMS) start->check_sm check_reagents 2. Verify Reagent Activity & Stoichiometry check_sm->check_reagents Purity OK impure_sm Solution: Purify Starting Materials check_sm->impure_sm Impure check_conditions 3. Analyze Reaction Conditions check_reagents->check_conditions Reagents OK bad_reagents Solution: Use Fresh Reagents, Verify Stoichiometry check_reagents->bad_reagents Degraded/ Incorrect Amount temp Is Temperature Optimal? check_conditions->temp solvent Is Solvent Anhydrous & Appropriate? temp->solvent Yes adjust_temp Action: Optimize Temperature temp->adjust_temp No atmosphere Is an Inert Atmosphere Required? solvent->atmosphere Yes dry_solvent Action: Use Dry Solvent solvent->dry_solvent No use_inert Action: Run Under N2 or Ar atmosphere->use_inert No success Yield Optimized atmosphere->success Yes/Not Needed adjust_temp->success dry_solvent->success use_inert->success

Caption: A logical workflow for troubleshooting low reaction yields.

G setup 1. Setup: Dry flask under N2 atmosphere add_amine 2. Add Amine, Carbonyl, & Anhydrous Solvent (DCE) setup->add_amine stir 3. Stir at RT for 1-2h (Imine Formation) add_amine->stir add_stab 4. Add Sodium Triacetoxy- borohydride (STAB) portion-wise stir->add_stab monitor 5. Monitor Reaction by TLC or LCMS until completion add_stab->monitor quench 6. Quench Reaction (e.g., sat. NaHCO₃ solution) monitor->quench workup 7. Aqueous Workup: Extract with organic solvent, wash, dry, and concentrate quench->workup purify 8. Purify Product (e.g., Column Chromatography) workup->purify

Caption: Experimental workflow for a one-pot reductive amination reaction.

Experimental Protocols

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone. This reaction is relevant to the synthesis of various pharmaceutical intermediates, including MEK inhibitors.[8]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.6 eq)[2]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., DCM, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Solvent Addition: Add anhydrous DCE to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Imine Formation: Stir the resulting solution at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Slowly add STAB (1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the chosen organic solvent (e.g., DCM).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted product.

References

Common side reactions and byproducts with 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxan-5-amine. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: Due to its bifunctional nature, possessing both a primary amine and a dioxane (acetal) functional group, this compound is susceptible to several side reactions:

  • Reactions involving the primary amine:

    • Over-alkylation: The primary amine can react with alkylating agents to form secondary and tertiary amines, and even quaternary ammonium salts. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it prone to further reaction.[1]

    • Reaction with carbonyls: The amine can react with aldehydes and ketones present as impurities or co-reagents to form imines.

    • Oxidation: Primary amines can be susceptible to oxidation, leading to the formation of various byproducts depending on the oxidizing agent and conditions.

  • Reactions involving the dioxane ring:

    • Acid-catalyzed hydrolysis: The dioxane ring, being an acetal, is sensitive to acidic conditions and can hydrolyze to reveal the parent 1,3-diol and acetone.[2][3] This is a critical consideration when choosing reaction or work-up conditions.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: The synthesis of this compound is not widely reported in detail, but it is likely synthesized from 2,2-Dimethyl-1,3-dioxan-5-one. Common synthetic methods like reductive amination can lead to specific byproducts:

  • From Reductive Amination:

    • Secondary amine formation: The primary amine product can react with the starting ketone to form a secondary amine byproduct.[4]

    • Unreacted starting materials: Incomplete reaction can leave residual 2,2-Dimethyl-1,3-dioxan-5-one.

    • Alcohol byproduct: Reduction of the ketone starting material can produce 2,2-Dimethyl-1,3-dioxan-5-ol.

Q3: How can I purify crude this compound?

A3: Purification of primary amines often requires specific techniques to handle their basicity and potential for streaking on silica gel.

  • Column Chromatography:

    • Normal Phase (Silica Gel): To minimize streaking, it is common to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

    • Reversed Phase (C18): This can be an effective method for purifying polar compounds like amines.[5]

  • Acid-Base Extraction: The basic nature of the amine allows for separation from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

  • Crystallization of Salts: Formation of a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization. The free amine can then be regenerated by treatment with a base.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation of the amine.[6]
Poor Reactivity of Alkylating Agent Switch to a more reactive alkylating agent (I > Br > Cl). Consider adding a catalytic amount of sodium iodide if using an alkyl bromide or chloride.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.
Solvent Effects Use a polar aprotic solvent like acetonitrile, DMF, or DMSO to improve solubility and reaction rates.[6]
Issue 2: Formation of Multiple Products (Over-alkylation)
Potential Cause Troubleshooting Steps
High Reactivity of Mono-alkylated Product Use a large excess of this compound relative to the alkylating agent.[1]
High Concentration of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.[6]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Issue 3: Decomposition of the Dioxane Ring
Potential Cause Troubleshooting Steps
Acidic Reaction Conditions Avoid strong acidic conditions. If an acid catalyst is necessary, use a mild Lewis acid or a weakly acidic salt.
Acidic Work-up During aqueous work-up, use a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid before extraction.
Acidic Impurities in Reagents or Solvents Ensure all reagents and solvents are free from acidic impurities.

Experimental Protocols

General Protocol for N-Alkylation of this compound:

  • To a solution of this compound (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add a suitable base (e.g., potassium carbonate, 1.5 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., 1%) to prevent streaking.

General Protocol for Purification by Acid-Base Extraction:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous solution of a weak acid (e.g., 1 M citric acid or 1 M HCl). The amine will move to the aqueous layer as its ammonium salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify it by the slow addition of a strong base (e.g., 6 M NaOH or saturated NaHCO₃ solution) until the pH is > 10.

  • Extract the now basic aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Visualizations

Reaction_Pathways This compound This compound Mono-alkylated Product Mono-alkylated Product This compound->Mono-alkylated Product Alkylation Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid Hydrolysis Alkylating Agent Alkylating Agent Alkylating Agent->Mono-alkylated Product Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product Over-alkylation Acid Acid Acid->Hydrolysis Products

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow cluster_reaction Reaction Issue cluster_analysis Analysis cluster_solution Solution Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Conditions Check Conditions Low Yield->Check Conditions Byproduct Formation Byproduct Formation Analyze Byproducts Analyze Byproducts Byproduct Formation->Analyze Byproducts Change Base/Solvent Change Base/Solvent Check Reagents->Change Base/Solvent Adjust Temperature Adjust Temperature Check Conditions->Adjust Temperature Modify Stoichiometry Modify Stoichiometry Analyze Byproducts->Modify Stoichiometry Modify Work-up Modify Work-up Analyze Byproducts->Modify Work-up

Caption: General troubleshooting workflow for reactions.

References

Technical Support Center: Troubleshooting Syntheses Involving 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxan-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during syntheses involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound possesses two key functional groups that dictate its chemical behavior: a primary aliphatic amine and a cyclic acetal (a protected 1,3-diol). The primary amine is a good nucleophile and will readily undergo reactions such as N-alkylation, N-acylation, and reductive amination. The 2,2-dimethyl-1,3-dioxane ring is an acetal, which is stable under basic and neutral conditions but is sensitive to acid. Strong acidic conditions can lead to the deprotection of the diol, which can be an intended step or an undesired side reaction.

Q2: How should I store this compound to ensure its stability?

A2: It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes potential degradation from exposure to air, moisture, and light. Proper storage is crucial to maintain its purity and reactivity for consistent experimental outcomes.

Q3: In what types of reactions is this compound commonly used?

A3: this compound is a valuable building block in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles. It is notably used as a reactant in the synthesis of potent and selective MEK allosteric site inhibitors, such as those in the 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series, which includes the cancer therapeutic agent TAK-733.[2][3]

Troubleshooting Guides for Common Synthetic Issues

This section provides a structured approach to troubleshooting common problems encountered in reactions involving this compound.

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting amine. - Increase Reaction Time/Temperature: Some reactions may require longer durations or gentle heating to proceed to completion. - Choice of Base: For N-alkylation, ensure the base is strong enough to deprotonate the amine or scavenge the acid byproduct. For N-acylation, a non-nucleophilic base like triethylamine or DIPEA is often used.
Side Reactions - Over-alkylation: In N-alkylation, the primary amine can be converted to a secondary or even tertiary amine. To minimize this, use a 1:1 stoichiometry of the amine to the alkylating agent or a slight excess of the amine. - Amine Reactivity: The nucleophilicity of the amine can be affected by the solvent and other reagents. Consider solvent effects on reaction rates.
Product Loss During Work-up - Aqueous Work-up: The product's solubility can be an issue. If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider alternative purification methods like column chromatography. - pH Adjustment: During work-up, carefully adjust the pH to ensure the product is in its neutral form for efficient extraction into the organic phase.
Issue 2: Unwanted Deprotection of the Dioxane Ring
Potential Cause Troubleshooting/Optimization Strategy
Acidic Conditions - Reagent Choice: Avoid using strong acids in the reaction or work-up if the dioxane ring needs to remain intact. - pH Control: Maintain a neutral or slightly basic pH throughout the reaction and purification steps. - Alternative Catalysts: If an acid catalyst is required, consider using a milder Lewis acid that is less likely to cleave the acetal.
Hydrolysis - Anhydrous Conditions: Ensure all solvents and reagents are dry, as water in the presence of even trace amounts of acid can promote hydrolysis of the acetal.
Issue 3: Difficulties in the Synthesis of Pyridopyrimidinediones (e.g., MEK inhibitors)
Potential Cause Troubleshooting/Optimization Strategy
Low Yield of Cyclized Product - Reaction Conditions: The cyclization to form the pyridopyrimidinedione ring often requires specific conditions, such as high temperature or the use of a specific catalyst. Optimize the reaction temperature and screen different catalysts. - Purity of Starting Materials: Impurities in either the this compound or the pyrimidine starting material can inhibit the reaction. Ensure high purity of all reactants.
Formation of Side Products - Self-condensation: The pyrimidine starting material or intermediates can undergo self-condensation. Control the stoichiometry and order of addition of reactants to minimize this. - Incomplete Cyclization: The reaction may stall at an intermediate stage. Monitor the reaction by LC-MS to identify any stable intermediates and adjust the reaction conditions to promote full cyclization.
Purification Challenges - Byproduct Removal: Byproducts from side reactions can co-elute with the desired product during chromatography. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. - Product Solubility: The final pyridopyrimidinedione product may have limited solubility, making purification by recrystallization difficult. Screen a variety of solvent systems for recrystallization.

Experimental Protocols

General Protocol for N-Boc Protection of this compound

This protocol is a general guideline for the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step to prevent unwanted side reactions of the amine.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Synthesis

G start Low Yield of Desired Product check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Observed? start->check_side_products check_workup Product Loss During Work-up? start->check_workup optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Change solvent/catalyst check_reaction->optimize_conditions analyze_side_products Identify Side Products (LC-MS, NMR) Adjust Stoichiometry or Conditions check_side_products->analyze_side_products optimize_workup Modify Work-up Procedure: - Adjust pH - Use alternative extraction solvent - Consider alternative purification check_workup->optimize_workup success Improved Yield optimize_conditions->success analyze_side_products->success optimize_workup->success

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway Context: MEK Inhibition

While this compound is a synthetic building block and not a direct modulator of signaling pathways, it is a key component in the synthesis of MEK inhibitors. The following diagram illustrates the position of MEK in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The MAPK/ERK signaling pathway targeted by MEK inhibitors.

References

Stability issues and degradation products of 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxan-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis due to the presence of a ketal functional group. The primary amine group can also be prone to oxidative degradation.

Q2: What are the expected degradation products of this compound?

A2: Under acidic conditions, the primary degradation products are Acetone and 2-Amino-1,3-propanediol (Serinol) , resulting from the hydrolysis of the 1,3-dioxane ring. Under oxidative stress, various oxidation products of the primary amine can be expected, though specific products are not well-documented in publicly available literature.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store this compound in a cool, dry place, away from acidic and oxidizing agents. Storage in an inert atmosphere (e.g., under argon or nitrogen) can further prevent oxidative degradation.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reversed-phase) can be used to separate the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be effective for identifying volatile degradation products like acetone.

Q5: Are there any known biological implications of the degradation products?

A5: Yes, the primary hydrolysis product, 2-Amino-1,3-propanediol (Serinol), is a biologically relevant molecule. It is a precursor in the synthesis of sphingolipids, such as ceramides and sphingosines, which are crucial second messengers in various cellular signaling pathways regulating cell growth, apoptosis, and stress responses.[1] The parent compound, this compound, is used in the synthesis of MEK inhibitors, which target the RAS-RAF-MEK-ERK signaling pathway in cancer therapy.[2][3]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Acid-catalyzed hydrolysis of the ketal group.- Ensure all solvents and reagents are neutral or basic. - Use buffered solutions to maintain a stable pH. - If acidic conditions are necessary for the reaction, consider using a protecting group for the amine and performing the reaction at low temperatures to minimize ketal hydrolysis.
Loss of starting material over time, even in storage. 1. Presence of acidic impurities in the storage container or solvent. 2. Exposure to atmospheric moisture and carbon dioxide, which can form carbonic acid. 3. Oxidative degradation of the amine.1. Store in a clean, dry, and inert container. 2. Store under an inert atmosphere (argon or nitrogen). 3. Avoid prolonged exposure to air.
Inconsistent reaction yields. Degradation of the starting material before or during the reaction.- Confirm the purity of this compound before use. - Follow the recommended solutions for preventing hydrolysis and oxidation. - For reactions requiring acidic conditions, add the amine substrate slowly to a cooled reaction mixture.
Formation of colored impurities. Oxidation of the primary amine group.- Handle the compound under an inert atmosphere. - Use de-gassed solvents for reactions. - Consider the addition of an antioxidant if compatible with the reaction chemistry.

Quantitative Data on Degradation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. These values are for illustrative purposes to demonstrate potential degradation profiles under various stress conditions, as specific experimental data is not extensively available in public literature.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products Detected (Hypothetical)
0.1 M HCl24 hours60 °C85%Acetone, 2-Amino-1,3-propanediol
0.1 M NaOH24 hours60 °C< 5%Minor unidentified impurities
3% H₂O₂24 hoursRoom Temp15%Oxidized amine derivatives
Thermal48 hours80 °C< 10%Minor unidentified impurities
Photolytic (UV)24 hoursRoom Temp~5%Minor unidentified impurities

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for inducing and analyzing the degradation of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze the stressed samples and a control sample (unstressed stock solution) by a validated stability-indicating HPLC method.

  • Example HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Visualizations

degradation_pathway parent This compound hydrolysis_products Acetone + 2-Amino-1,3-propanediol (Serinol) parent->hydrolysis_products Acid Hydrolysis oxidation_products Oxidized Amine Derivatives parent->oxidation_products Oxidative Stress

Figure 1: Primary degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analytical Testing (e.g., HPLC, GC-MS) stress->analysis identification Identify & Quantify Degradants analysis->identification end End: Stability Profile identification->end

Figure 2: General experimental workflow for forced degradation studies.

signaling_pathway degradation Degradation of This compound serinol Release of 2-Amino-1,3-propanediol (Serinol) degradation->serinol sphingolipid Incorporation into Sphingolipid Metabolism serinol->sphingolipid ceramide Ceramides sphingolipid->ceramide sphingosine Sphingosines sphingolipid->sphingosine signaling Modulation of Cellular Signaling (Apoptosis, Cell Growth, Stress Response) ceramide->signaling sphingosine->signaling

Figure 3: Potential impact of degradation on cellular signaling pathways.

References

Technical Support Center: Column Chromatography Purification of 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-1,3-dioxan-5-amine and its derivatives by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For this compound, begin with a mixture of ethyl acetate and hexanes. Due to the amine's basicity, it may streak on the silica plate. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. A typical starting system would be Ethyl Acetate/Hexanes/Triethylamine (e.g., in a 30:70:0.5 ratio).

Q2: My amine product is streaking on the TLC plate. What can I do?

Streaking of amines on silica gel TLC plates is a common issue caused by the interaction of the basic amine with the acidic silica gel. To resolve this, add a small percentage of a base to your developing solvent.[1] Triethylamine (NEt3) or ammonium hydroxide are commonly used at concentrations of 0.1-2%.[2] This neutralizes the acidic sites on the silica, leading to sharper spots.

Q3: What are the common impurities I should expect in the synthesis of this compound?

Common impurities can originate from starting materials, reagents, or side reactions. Depending on the synthetic route, you might encounter unreacted starting materials like 2,2-Dimethyl-1,3-dioxan-5-one or the corresponding alcohol if a reduction step is incomplete. Other potential impurities could be by-products from the amination reaction or residual solvents from the work-up.[3]

Q4: Should I use wet or dry loading for my sample on the column?

The choice between wet and dry loading depends on the solubility of your crude product.

  • Wet Loading: If your product is readily soluble in the initial eluent, you can dissolve it in a minimal amount of the solvent and carefully apply it to the top of the column.[4]

  • Dry Loading: If your product has poor solubility in the eluent, dry loading is recommended.[4] To do this, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column The eluent is not polar enough. The amine is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol). Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce the interaction with silica gel.[1]
Product elutes with the solvent front The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
Poor separation of product and impurities The chosen solvent system has poor selectivity. The column was not packed properly, leading to channeling. The column was overloaded with the sample.Screen different solvent systems using TLC to find one that provides better separation. Repack the column carefully, ensuring a level and well-settled bed. Reduce the amount of crude product loaded onto the column.
Tailing of the product peak Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Consider using a different stationary phase, such as alumina or amino-functionalized silica.[1]
Cracks or channels in the silica bed The silica gel was not properly packed. The column ran dry.Ensure the silica gel is fully settled before loading the sample. Always keep the solvent level above the top of the silica bed.
Product appears to be decomposing on the column The amine is unstable on acidic silica gel.Add a basic modifier to the eluent to neutralize the silica gel. Work up the fractions immediately to minimize contact time with the silica. Consider using a less acidic stationary phase like neutral alumina.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (NEt3)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp or staining solution (e.g., ninhydrin for amines)

2. Preparation:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is Hexanes:Ethyl Acetate with 0.5% NEt3. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • With the stopcock closed, pour the slurry into the column.

    • Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dry Loading (Recommended for Amines):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add silica gel (approximately 2-3 times the weight of the crude product) and mix well.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% NEt3).

  • Begin collecting fractions.

  • Gradually increase the polarity of the eluent (gradient elution) as needed to elute the product.

  • Monitor the elution progress by collecting small fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Proposed Solvent Systems
Application Solvent System Typical Ratio (v/v/v) Notes
TLC Hexanes / Ethyl Acetate / Triethylamine70:30:0.5Adjust the ratio of hexanes to ethyl acetate to achieve the desired Rf.
Column Chromatography Hexanes / Ethyl Acetate / TriethylamineGradient from 95:5:0.5 to 70:30:0.5The gradient can be adjusted based on the separation observed on TLC.

Visual Guides

Purification Workflow

G cluster_prep Preparation cluster_load Sample Loading cluster_run Chromatography cluster_post Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions_no_elution cluster_solutions_poor_sep cluster_solutions_tailing start Problem with Purification? no_elution No Product Elution start->no_elution Yes poor_sep Poor Separation start->poor_sep Yes tailing Peak Tailing start->tailing Yes sol_polar Increase Eluent Polarity no_elution->sol_polar sol_base Add Triethylamine to Eluent no_elution->sol_base sol_tlc Re-optimize on TLC poor_sep->sol_tlc sol_repack Repack Column poor_sep->sol_repack sol_load Reduce Sample Load poor_sep->sol_load sol_base2 Add Triethylamine to Eluent tailing->sol_base2 sol_alumina Use Alumina/Amino-Silica tailing->sol_alumina

Caption: A decision tree for troubleshooting common issues in amine purification by column chromatography.

References

Technical Support Center: Recrystallization of 2,2-Dimethyl-1,3-dioxan-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2,2-Dimethyl-1,3-dioxan-5-amine derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for choosing a recrystallization solvent for my this compound derivative?

A: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] A general principle is that solvents with similar functional groups to the compound are often effective.[2] For 1,3-dioxane amine derivatives, which contain ether and amine functionalities, good starting points include:

  • Single Solvents: Ethers like diethyl ether or methyl tert-butyl ether (MTBE) have been used successfully for similar dioxane amine structures.[3][4][5] Alcohols (methanol, ethanol) or esters (ethyl acetate) are also common choices for polar compounds.[6][7]

  • Two-Solvent Systems: A "good" solvent that dissolves the compound completely is paired with a "poor" anti-solvent in which the compound is insoluble to induce precipitation. Common pairs include ethyl acetate/hexane, methanol/water, and acetone/water.[1][6]

Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8] This often happens if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present.[9] To resolve this:

  • Reheat the solution until the oil fully redissolves.

  • Add a small amount of additional "good" solvent to prevent premature saturation.[9]

  • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[9]

  • If the problem persists, consider purifying the compound by another method (e.g., column chromatography) to remove impurities or select a different solvent system entirely.[9]

Q3: No crystals have formed even after the solution has cooled completely. How can I induce crystallization?

A: The absence of crystals in a cooled, saturated solution is known as supersaturation.[10] This is a common issue, especially with highly purified compounds. The most frequent cause is using too much solvent.[9]

  • Induce Nucleation: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal growth.

  • Seed Crystals: If you have a pure crystal of the compound, add a tiny amount to the supersaturated solution to act as a template for crystallization.

  • Reduce Solvent Volume: The most common reason for crystallization failure is using an excess of solvent.[9] Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[9]

Q4: My final yield after recrystallization is very low. What are the common causes and how can I improve it?

A: Low yield is a frequent problem in recrystallization. Some product loss is unavoidable because the compound will have some solubility even in the cold solvent.[10] Key factors leading to poor yield include:

  • Using too much solvent: This is the most common error. Use the minimum amount of near-boiling solvent required to fully dissolve your crude product.[10]

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your funnel and flask are pre-heated.

  • Incomplete cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of your compound before filtration.

  • Excessive washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away impurities without redissolving the product.[10]

Q5: My amine derivative is consistently difficult to crystallize. Are there alternative strategies for purification?

A: Yes. If the free amine is difficult to crystallize (e.g., it is an oil or low-melting solid), converting it to a salt can be a highly effective strategy. Amines readily form salts (e.g., hydrochlorides, sulfates) upon treatment with acid.[2] These salts are often highly crystalline solids with different solubility profiles than the free amine.[11] The general process involves dissolving the crude amine in a suitable solvent, adding an acid (like HCl in diethyl ether), and collecting the precipitated salt, which can then be recrystallized.[11][12] The pure amine can be recovered from the salt by basification and extraction.[13]

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization of Dioxane Amine Derivatives
Solvent/System TypeExamplesGood ForPotential Issues
Ethers Diethyl Ether, MTBEDerivatives with moderate polarity; documented for similar structures.[3][4]Diethyl ether is highly volatile and flammable.
Alcohols Methanol, EthanolMore polar derivatives.May require an anti-solvent if solubility is too high even when cold.
Esters / Ketones Ethyl Acetate, AcetoneCompounds of intermediate polarity.Often used as the "good" solvent in a two-solvent system.
Hydrocarbons Hexane, Heptane, CyclohexaneTypically used as the "poor" anti-solvent.[6]Can cause "oiling out" if the solubility difference is too extreme.[6]
Two-Solvent Systems Ethyl Acetate/Hexane, Methanol/WaterFine-tuning solubility for optimal crystal formation.[1]The ratio is critical; incorrect ratios can lead to oiling or no precipitation.
Acidic Solvents Acetic Acid / WaterBasic amines that are otherwise difficult to dissolve.[11]May form a salt or adduct with the compound.[11]
Table 2: Example of Recrystallization Optimization (Data for an Enamine Salt)

Note: This data is for a related enamine salt and serves as an example of how parameters can influence outcomes.

Crude Purity (%) Solvent Solid:Liquid Ratio (m/m) Temp. (°C) Yield (%) Final Purity (%) Reference
92% 80% aq. Methanol 1:3 70 → 10 86% 99.4% [14]
92% 75% aq. Methanol 1:3 70 → 5 92% 97.6% [14]

| 91% | 95% aq. Methanol | 1:2 | 55 → 8 | 64% | 98.5% |[14] |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization This method is ideal when a solvent is found that dissolves the compound well when hot but poorly when cold.

  • Place the crude this compound derivative into an Erlenmeyer flask.

  • Add a small amount of the selected solvent (e.g., diethyl ether or ethyl acetate).

  • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. Do not add a large excess.[10]

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.[10]

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization This method is used when no single solvent has the ideal solubility properties.

  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.[1]

  • While the solution is still hot, add the "poor" anti-solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy (turbid).[1]

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[1]

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 1.

Protocol 3: Purification via Hydrochloride (HCl) Salt Formation This is a robust method for purifying amines that are difficult to crystallize as the free base.

  • Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) dropwise while stirring.[11][12]

  • A precipitate (the amine hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallize the collected salt using an appropriate solvent system (e.g., methanol/ether or ethanol). Test solubility to find a suitable system.

  • Dry the purified salt crystals under vacuum.

  • (Optional) To recover the free amine, dissolve the pure salt in water, basify the solution with a base like sodium bicarbonate, and extract the pure free amine with an organic solvent.[12][13]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying start Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Filtration (if insoluble impurities exist) dissolve->hot_filt cool Slowly Cool to Room Temp, Then in Ice Bath dissolve->cool hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of a solid compound via recrystallization.

Troubleshooting_Logic cluster_oil Troubleshooting: Oiling Out cluster_no_xtal Troubleshooting: No Crystals start Problem Encountered During Cooling oil_out Compound 'Oiled Out'? start->oil_out no_xtal No Crystals Formed? start->no_xtal reheat Reheat to Redissolve oil_out->reheat Yes add_solvent Add a Little More 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool change_solvent Try Different Solvent System slow_cool->change_solvent Fails induce Induce Crystallization (Scratch or Seed) no_xtal->induce Yes reduce_vol Reduce Solvent Volume (Evaporate) induce->reduce_vol Fails re_cool Re-cool Solution reduce_vol->re_cool

Caption: Decision-making workflow for common recrystallization problems.

References

Preventing byproduct formation in TAK-733 precursor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the precursor for TAK-733, a potent MEK inhibitor. Our goal is to help you minimize byproduct formation and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the TAK-733 precursor?

A1: The synthesis of the TAK-733 precursor, a substituted pyrido[2,3-d]pyrimidine-4,7-dione, typically involves a multi-step process. A common route begins with the construction of a polysubstituted fluoropyridone core. This intermediate then undergoes cyclization to form the pyridopyrimidone scaffold. The final key step is the introduction of the (2-fluoro-4-iodophenyl)amino side chain via a nucleophilic aromatic substitution (SNAr) reaction.

Q2: What are the most common byproducts encountered during the synthesis of the pyridopyrimidone core?

A2: During the formation of the pyridopyrimidone core, several classes of byproducts can arise. These include:

  • Incompletely cyclized intermediates: The reaction may stall, leading to the isolation of stable, uncyclized precursors.

  • Dimeric species: Reactive intermediates can sometimes react with each other to form dimers instead of undergoing the desired intramolecular cyclization.

  • Oxidized byproducts: If the synthesis involves dihydropyridine intermediates, they can be susceptible to air oxidation, leading to the formation of aromatic pyridine derivatives.

  • Hydrolysis products: If ester or nitrile functional groups are present, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.

Q3: What are the potential side reactions during the coupling of 2-fluoro-4-iodoaniline?

A3: The nucleophilic aromatic substitution (SNAr) reaction with 2-fluoro-4-iodoaniline is a critical step where byproduct formation can occur. Potential side reactions include:

  • Formation of regioisomers: If there are multiple reactive sites on the pyridopyrimidone core, the aniline may react at an undesired position.

  • Double substitution: In some cases, two molecules of the aniline may react with the core, leading to a disubstituted byproduct.

  • Dehalogenation: Under certain conditions, the iodine or fluorine atoms on the aniline or the chloro group on the pyridopyrimidone may be reductively removed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of the TAK-733 precursor and provides potential solutions.

Issue Potential Cause Recommended Action(s)
Low yield of the desired pyridopyrimidone core Incomplete cyclization of the fluoropyridone intermediate.- Increase reaction temperature and/or time. - Use a stronger base or acid catalyst, depending on the specific cyclization conditions. - Ensure anhydrous reaction conditions if moisture-sensitive reagents are used.
Formation of dimeric byproducts.- Use high-dilution conditions to favor intramolecular cyclization over intermolecular dimerization. - Slowly add the precursor to the reaction mixture.
Presence of a significant amount of an oxidized byproduct Air oxidation of a dihydropyridine intermediate.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Formation of a byproduct with a different mass spectrum (loss of a functional group) Hydrolysis of an ester or nitrile group.- Use milder reaction conditions (e.g., lower temperature, less concentrated acid/base). - Protect sensitive functional groups before carrying out reactions under harsh conditions.
Low yield of the final product after coupling with 2-fluoro-4-iodoaniline Poor reactivity of the chloro-pyridopyrimidone intermediate.- Increase the reaction temperature. - Use a suitable base (e.g., DIPEA, K₂CO₃) to facilitate the reaction. - Consider using a palladium-catalyzed cross-coupling reaction if the SNAr reaction is inefficient.
Formation of regioisomeric byproducts.- Optimize the reaction conditions (solvent, temperature, base) to favor the desired isomer. - If possible, use a starting material with protecting groups to block alternative reaction sites.
Difficulty in purifying the final product Presence of closely related impurities.- Employ high-performance liquid chromatography (HPLC) for purification. - Recrystallization from a suitable solvent system can be effective in removing minor impurities.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of the TAK-733 precursor. Note: These are illustrative protocols and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of the Polysubstituted Fluoropyridone Intermediate

This protocol is based on the initial steps described in the synthesis of related pyridone structures.

Materials:

  • Diethyl 2-fluoromalonate

  • Malononitrile

  • Sodium ethoxide solution in ethanol

  • Ethanol

  • Hydrochloric acid

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of diethyl 2-fluoromalonate (1.0 eq) and malononitrile (1.0 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a calculated amount of hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the polysubstituted fluoropyridone.

Protocol 2: Cyclization to the Pyrido[2,3-d]pyrimidine-4,7-dione Core

This protocol describes the formation of the core heterocyclic structure.

Materials:

  • Polysubstituted fluoropyridone from Protocol 1

  • Formamide or a suitable cyclizing agent

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • A mixture of the polysubstituted fluoropyridone (1.0 eq) and formamide (excess) is heated to reflux (typically >180 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyridopyrimidone core.

Protocol 3: Chlorination of the Pyrido[2,3-d]pyrimidine-4,7-dione

This protocol introduces the chlorine atom necessary for the subsequent SNAr reaction.

Materials:

  • Pyrido[2,3-d]pyrimidine-4,7-dione from Protocol 2

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another high-boiling point inert solvent

Procedure:

  • Suspend the pyridopyrimidone (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution with 2-Fluoro-4-iodoaniline

This is the final step to introduce the key side chain.

Materials:

  • Chloro-pyridopyrimidone from Protocol 3

  • 2-Fluoro-4-iodoaniline

  • Diisopropylethylamine (DIPEA) or another suitable base

  • N-Methyl-2-pyrrolidone (NMP) or another polar aprotic solvent

Procedure:

  • To a solution of the chloro-pyridopyrimidone (1.0 eq) in NMP, add 2-fluoro-4-iodoaniline (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C for 6-10 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then purify by column chromatography or recrystallization to obtain the desired TAK-733 precursor.

Visualizations

Diagram 1: Synthetic Pathway to TAK-733 Precursor

G A Fluoropyridone Intermediate B Pyrido[2,3-d]pyrimidine-4,7-dione Core A->B Cyclization C Chloro-pyridopyrimidone B->C Chlorination D TAK-733 Precursor C->D SNAr with 2-Fluoro-4-iodoaniline G Start Low Yield of Pyrido[2,3-d]pyrimidine Core Q1 Is unreacted starting material present? Start->Q1 A1 Increase reaction time/temperature or use a stronger catalyst. Q1->A1 Yes Q2 Are dimeric byproducts detected? Q1->Q2 No End Yield Optimized A1->End A2 Employ high-dilution conditions. Q2->A2 Yes Q2->End No

Technical Support Center: Optimizing Coupling Reactions with 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of coupling reactions involving 2,2-dimethyl-1,3-dioxan-5-amine. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The most prevalent coupling reactions for this compound are amide bond formation (peptide coupling) and reductive amination. Amide coupling involves the reaction of the amine with a carboxylic acid to form an amide bond, a critical transformation in the synthesis of many pharmaceutical compounds, including MEK inhibitors.[1] Reductive amination involves the reaction of the amine with an aldehyde or ketone to form a secondary or tertiary amine.

Q2: Why can coupling reactions with this compound be challenging?

A2: The cyclic structure and the presence of the two methyl groups on the dioxane ring can introduce steric hindrance, which may slow down or impede the reaction.[2][3][4] Additionally, like many amines, its nucleophilicity can be affected by the reaction conditions, and it can participate in side reactions if conditions are not optimized.[2]

Q3: What are the critical parameters to control for a successful coupling reaction?

A3: Key parameters include the choice of coupling reagent and any additives, the solvent, the base, reaction temperature, and reaction time.[2][3] For amide coupling, ensuring complete activation of the carboxylic acid is crucial.[2] For reductive amination, the choice of reducing agent and control of pH are important. In all cases, using anhydrous solvents is critical to prevent hydrolysis of activated intermediates.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during coupling reactions with this compound.

Issue 1: Low or No Product Yield

Q: My amide coupling reaction is resulting in a low yield or no product. What are the likely causes and how can I fix it?

A: Low yields in amide coupling reactions are common and can stem from several factors.[2] A systematic approach to troubleshooting is often effective.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[2] If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.

    • Solution: Switch to a more potent coupling reagent like HATU, HBTU, or COMU, especially for sterically hindered substrates.[4][5] Ensure you are using the correct stoichiometry, typically a slight excess of the coupling reagent.

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2]

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize any acid and keep the amine in its free, reactive form.[4]

  • Steric Hindrance: The bulky nature of this compound or the coupling partner can physically block the reaction.[2][3][4]

    • Solution: Increase the reaction time, sometimes even to overnight.[3] Gently warming the reaction may also help, but should be done cautiously to avoid side reactions. For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3]

  • Hydrolysis: Water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate.[2]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Issue 2: Presence of Side Products and Impurities

Q: My reaction is producing the desired product, but it's contaminated with significant side products. How can I improve the purity?

A: The formation of side products is often related to the reactivity of the coupling reagents and intermediates.

  • Racemization: If your carboxylic acid partner has a chiral center, racemization can be a significant issue, leading to hard-to-separate diastereomers.[4]

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2] Running the reaction at a lower temperature can also minimize racemization.[2] Phosphonium-based reagents like PyBOP are also known for lower racemization levels.[4]

  • Guanidinium By-product Formation: Uronium/aminium-based coupling reagents (like HATU, HBTU) can react with the amine to form a guanidinium by-product.

    • Solution: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine can minimize this side reaction.[3]

Issue 3: Difficult Purification

Q: I am struggling to purify my final product from the reaction mixture. What are some common culprits and solutions?

A: Purification challenges often arise from by-products of the coupling reagents or unreacted starting materials.

  • Urea By-products: Carbodiimide reagents like DCC and EDC form urea by-products (DCU and EDU). DCU is often insoluble and can be filtered off, but EDU is water-soluble and can sometimes complicate extractions.

    • Solution: If using DCC, filter the reaction mixture before work-up. For EDC, an acidic wash during the work-up can help remove the water-soluble EDU. Alternatively, consider using other classes of coupling reagents that do not produce these by-products.

  • Excess Reagents: Unreacted coupling reagents, additives, and bases can interfere with purification.

    • Solution: Use appropriate aqueous washes during the work-up. For example, a wash with a weak acid (like dilute HCl or NH4Cl solution) can remove basic components like DIPEA, while a wash with a weak base (like saturated NaHCO3 solution) can remove acidic components like HOBt and unreacted carboxylic acid.

Visual Guides & Workflows

Amide_Coupling_Workflow General Workflow for Amide Coupling Start Start: Carboxylic Acid + Amine Activation Carboxylic Acid Activation: + Coupling Reagent + Base (e.g., DIPEA) + Solvent (e.g., DMF) Start->Activation PreActivation Pre-activation (1-5 min) Activation->PreActivation Optional but recommended Coupling Coupling: + this compound Activation->Coupling PreActivation->Coupling Monitoring Reaction Monitoring (TLC or LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up: - Quench - Extract - Wash Monitoring->Workup Reaction Complete Purification Purification: (e.g., Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: A generalized workflow for a typical amide coupling reaction.

Troubleshooting_Flowchart Troubleshooting Low Yield in Amide Coupling Start Low / No Yield CheckActivation Is Carboxylic Acid Activation Confirmed? Start->CheckActivation ChangeReagent Action: Use a stronger coupling reagent (e.g., HATU) and/or an additive (e.g., HOBt). CheckActivation->ChangeReagent No CheckBase Is a non-nucleophilic base being used? CheckActivation->CheckBase Yes ChangeReagent->CheckBase AddBase Action: Add 2-4 eq. of a base like DIPEA or NMM. CheckBase->AddBase No CheckConditions Are reaction conditions optimized for steric hindrance? CheckBase->CheckConditions Yes AddBase->CheckConditions ModifyConditions Action: Increase reaction time, consider gentle heating, or use acyl fluoride method. CheckConditions->ModifyConditions No CheckWater Are anhydrous conditions being used? CheckConditions->CheckWater Yes ModifyConditions->CheckWater DryReagents Action: Use anhydrous solvents and thoroughly dry glassware. CheckWater->DryReagents No End Re-evaluate Substrate Stability CheckWater->End Yes DryReagents->End

Caption: A logical flowchart for troubleshooting low-yield amide couplings.

Data Center: Comparative Performance of Reagents

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassRelative ReactivityCommon AdditiveKey Considerations
HATU Uronium/Aminium SaltVery HighNone required (contains HOAt)Highly effective for hindered couplings, but can form guanidinium side products.[4]
HBTU/HCTU Uronium/Aminium SaltHighHOBt/6-Cl-HOBtMore reactive than carbodiimides, good for many applications.[3]
COMU Uronium/Aminium SaltVery HighOxymaPureHigh solubility and efficiency, considered a safer alternative to benzotriazole-based reagents.[5]
EDC CarbodiimideModerateHOBt, OxymaPureWater-soluble urea by-product is easily removed with acidic wash.
DCC CarbodiimideModerateHOBt, OxymaPureForms insoluble DCU by-product which can be filtered off.
T3P® Phosphonic AnhydrideHighNone requiredKnown for high efficiency and low racemization.[6]

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentReactivityKey Features
Sodium Triacetoxyborohydride (NaBH(OAc)₃) MildSelective for imines/iminiums over aldehydes/ketones. Tolerates mild acid. Does not require strict pH control.[7][8]
Sodium Cyanoborohydride (NaBH₃CN) MildSelective for imines at acidic pH. Toxic cyanide by-product is a major drawback.[8]
Sodium Borohydride (NaBH₄) StrongCan reduce both the starting aldehyde/ketone and the intermediate imine. Requires careful control of conditions.[8][9]

Key Coupling Methodologies & Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a general guideline for coupling a carboxylic acid with this compound using HATU, a highly effective reagent for potentially hindered couplings.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents) to the solution. Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid.[3]

  • Coupling: Add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with hindered substrates may require longer reaction times (from a few hours to overnight).[3]

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a direct reductive amination procedure, which is generally a one-pot reaction.

  • Preparation: To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent like Dichloromethane (DCE) or Tetrahydrofuran (THF), add this compound (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine or enamine. A catalytic amount of acetic acid can be added to facilitate this step, especially with ketones.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to the mixture. Be cautious as some gas evolution may occur.[7]

  • Reaction: Stir the reaction at room temperature for 6 to 24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.[7]

  • Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

References

Challenges in the scale-up synthesis of 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 2,2-Dimethyl-1,3-dioxan-5-amine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Issue 1: Low Yield in the Formation of the Precursor, 2,2-Dimethyl-1,3-dioxan-5-one

  • Question: We are experiencing low yields during the synthesis of 2,2-dimethyl-1,3-dioxan-5-one from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol. What are the potential causes and solutions?

  • Answer: Low yields in this two-step process, involving protection and oxidative cleavage, can arise from several factors.

    • Incomplete initial reaction: The initial protection of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane is an equilibrium-driven reaction.[1] On a larger scale, ensure efficient removal of the methanol byproduct to drive the reaction forward. Consider performing the reaction under a slight vacuum or with a nitrogen sweep.

    • Suboptimal catalyst concentration: The use of an acid catalyst like p-toluenesulfonic acid is crucial.[1] Ensure the catalyst is not degraded and is used in the correct molar ratio. On scale-up, localized concentration gradients can be an issue, so efficient stirring is critical.

    • Inefficient oxidative cleavage: The oxidation of the diol to the ketone using sodium periodate is a key step.[1] The dropwise addition at low temperatures (0 °C) is critical to control the exotherm and prevent side reactions.[1] Ensure the pH is maintained, as mentioned by the use of KH2PO4, to optimize the reaction.[1]

    • Work-up and extraction losses: The product is a relatively small, polar molecule. During aqueous work-up, product may be lost to the aqueous layer. Ensure thorough extraction with a suitable solvent like dichloromethane and consider using brine washes to reduce solubility in the aqueous phase.

Issue 2: Difficulties with Purification of 2,2-Dimethyl-1,3-dioxan-5-one at Scale

  • Question: The protocol suggests silica gel column chromatography for the purification of 2,2-dimethyl-1,3-dioxan-5-one, which is not ideal for large quantities.[1] What are the alternatives?

  • Answer: Scaling up chromatography can be a significant bottleneck. Consider the following alternatives:

    • Distillation: As a colorless oil, vacuum distillation can be a highly effective method for purification on a larger scale. Determine the boiling point under reduced pressure to assess feasibility.

    • Crystallization of a Derivative: If the ketone is difficult to crystallize directly, consider forming a crystalline derivative (e.g., a hydrazone or an oxime), which can be purified by recrystallization and then hydrolyzed back to the ketone.

    • Liquid-Liquid Extraction: A carefully designed series of extractions using immiscible solvents with different pH values can help remove acidic or basic impurities.

Issue 3: Low Conversion during Reductive Amination to Form this compound

  • Question: We are attempting the reductive amination of 2,2-dimethyl-1,3-dioxan-5-one to the target amine, but are seeing low conversion. What can we do to improve this?

  • Answer: Low conversion in reductive amination can be due to several factors.

    • Inefficient Imine Formation: The initial formation of the imine or enamine intermediate is crucial. This step is often catalyzed by mild acid and requires the removal of water. On a larger scale, a Dean-Stark trap or the use of drying agents can be beneficial.

    • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride or sodium cyanoborohydride are commonly used. Ensure the reducing agent is added portion-wise at a controlled temperature to avoid side reactions. For scale-up, consider catalytic hydrogenation for a more atom-economical and potentially cleaner reaction.

    • Reaction Conditions: Optimize the solvent, temperature, and pH. The stability of the dioxane ring should be considered, as harsh acidic conditions could lead to deprotection.

Frequently Asked Questions (FAQs)

  • Question 1: What are the key safety considerations for the scale-up synthesis of this compound?

    • Answer: Key safety considerations include the flammability of solvents like ethyl acetate and dichloromethane. The use of sodium periodate, a strong oxidizing agent, requires careful handling and temperature control. Amines can be corrosive and may have toxicological properties; therefore, appropriate personal protective equipment should be used. A thorough safety review is essential before any scale-up operation.

  • Question 2: How can I monitor the progress of the reactions effectively on a larger scale?

    • Answer: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable for the ketone formation steps. For the final reductive amination, GC or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the ketone and the formation of the amine product.

  • Question 3: Are there any stability issues with the intermediates or the final product?

    • Answer: The 1,3-dioxane ring is generally stable under neutral and basic conditions but can be susceptible to hydrolysis under strong acidic conditions. The final amine product should be stored under an inert atmosphere to prevent oxidation and degradation.

Quantitative Data Summary

The following tables present illustrative data for optimizing the synthesis, based on typical outcomes in similar chemical processes.

Table 1: Effect of Catalyst on the Ketalization of Tris(hydroxymethyl)aminomethane

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield of Protected Intermediate (%)
p-Toluenesulfonic acid52278
Amberlyst-1510 (w/w%)1885
Ferric Chloride22472

Table 2: Comparison of Purification Methods for 2,2-Dimethyl-1,3-dioxan-5-one (at 100g scale)

Purification MethodPurity (%)Recovery (%)Throughput
Silica Gel Chromatography>9875Low
Vacuum Distillation>9785High
Recrystallization>9960Medium

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane [1]

  • To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

  • Stir the reaction mixture at room temperature for 22 hours.

  • Dilute the mixture with ethyl acetate and neutralize with triethylamine.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield the product as a colorless solid.

Protocol 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one [1]

  • Dissolve the intermediate from Protocol 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH2PO4, 8.51 g, 621 mmol).

  • Cool the solution to 0 °C and add an aqueous solution of sodium periodate (NaIO4) (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product as a colorless oil.

Protocol 3: Reductive Amination to this compound (Illustrative)

  • Dissolve 2,2-dimethyl-1,3-dioxan-5-one (10 g, 69.4 mmol) in methanol (100 mL).

  • Add ammonium acetate (53.5 g, 694 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (4.36 g, 69.4 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Basify the mixture with 2M NaOH and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

Visualizations

Synthesis_Pathway A Tris(hydroxymethyl)aminomethane B 2,2-Dimethyl-5-amino- 5-hydroxymethyl-1,3-dioxane A->B 2,2-Dimethoxypropane, p-TSA, DMF C 2,2-Dimethyl-1,3-dioxan-5-one B->C NaIO4, KH2PO4, H2O/DCM D This compound C->D NH4OAc, NaBH3CN, MeOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReaction Check Reaction Parameters Start->CheckReaction Decision1 Parameters Optimal? CheckReaction->Decision1 CheckPurity Assess Purity of Starting Materials Decision2 Purity Acceptable? CheckPurity->Decision2 CheckWorkup Evaluate Work-up & Extraction Decision3 Losses Identified? CheckWorkup->Decision3 Decision1->CheckPurity Yes Action1 Optimize Temp, Time, Stoichiometry Decision1->Action1 No Decision2->CheckWorkup Yes Action2 Repurify Starting Materials Decision2->Action2 No Action3 Modify Extraction Protocol (e.g., change solvent, pH) Decision3->Action3 Yes End Yield Improved Decision3->End No Action1->CheckReaction Action2->CheckPurity Action3->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Impurities in 2,2-Dimethyl-1,3-dioxan-5-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in reactions involving 2,2-Dimethyl-1,3-dioxan-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, with a focus on identifying and mitigating common impurities.

Question 1: After my reaction, I observe a significant amount of a new, more polar impurity in my TLC/LC-MS analysis. What is the likely identity of this impurity and how can I avoid its formation?

Answer:

The most probable cause for the formation of a highly polar impurity is the acid-catalyzed hydrolysis of the 1,3-dioxane ring. The 2,2-dimethyl-1,3-dioxane functional group is a ketal, which is stable under basic and neutral conditions but readily hydrolyzes in the presence of acid to form acetone and 1,3-dihydroxy-2-aminopropane.

Probable Cause:

  • Acidic Reaction Conditions: The presence of strong or even mild acids (Brønsted or Lewis acids) in your reaction mixture can catalyze the hydrolysis of the dioxane ring.

  • Acidic Work-up: Using an acidic aqueous solution during the work-up procedure can lead to the cleavage of the dioxane ring.

  • Acidic Reagents: Some reagents may contain acidic impurities or can generate acidic byproducts during the reaction.

Recommended Solutions:

  • Maintain Neutral or Basic pH: Whenever possible, conduct your reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to scavenge any adventitious acid.

  • Avoid Acidic Work-up: Use neutral or basic aqueous solutions (e.g., saturated sodium bicarbonate solution or brine) for the work-up.

  • Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and free from acidic contaminants.

Question 2: My reaction is sluggish, and I'm observing the formation of multiple byproducts, including some that are less polar than my starting material. What could be the issue?

Answer:

The primary amine functionality of this compound is a potent nucleophile and can participate in several side reactions, especially if the desired reaction is slow.

Probable Causes:

  • Over-alkylation/Over-acylation: If your reaction involves alkylation or acylation of the amine, the product can sometimes react further with the electrophile, leading to di-alkylation or di-acylation, which are typically less polar.

  • Reaction with Carbonyl Impurities: Aldehydes or ketones present as impurities in your starting materials or solvents can react with the primary amine to form imines, which are often less polar.

  • Dimerization: Under certain conditions, primary amines can undergo side reactions leading to the formation of dimers or oligomers.

Recommended Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents to minimize over-reaction. Adding the electrophile slowly to the reaction mixture can also be beneficial.

  • Use Anhydrous Solvents: Ensure your solvents are anhydrous to prevent side reactions with water and to avoid hydrolysis of sensitive reagents.

  • Purify Starting Materials: If you suspect carbonyl impurities in your reagents or solvents, consider purifying them before use.

Question 3: My final product has a persistent baseline on the NMR spectrum and shows broad peaks in the HPLC analysis. How can I effectively purify my compound?

Answer:

The polar nature of this compound and its derivatives can make purification challenging, often leading to peak tailing in chromatography.

Probable Causes:

  • Interaction with Silica Gel: The basic amine can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and recovery.

  • Presence of Polar Impurities: Highly polar impurities, such as the hydrolysis product or salts, can be difficult to separate from the desired polar product.

Recommended Solutions:

  • Use Amine-Functionalized Silica: For flash chromatography, using an amine-functionalized silica gel can significantly improve peak shape and separation by minimizing interactions with the stationary phase.[1]

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying highly polar compounds.[2]

  • Acid-Base Extraction: An acid-base workup can be effective. The amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The amine is then recovered by basifying the aqueous layer and extracting with an organic solvent.[3]

  • Reversed-Phase Chromatography with pH Control: For HPLC purification, using a reversed-phase column with a mobile phase at a higher pH can improve the peak shape of basic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is important to protect it from moisture and acidic vapors to prevent hydrolysis of the dioxane ring.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress. For TLC, a mobile phase such as dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5%) can help to reduce streaking of the basic amine. LC-MS is particularly useful for identifying the masses of the starting material, product, and any major byproducts.

Q3: What are the key spectroscopic signatures to confirm the integrity of the 2,2-dimethyl-1,3-dioxane ring?

A3: In ¹H NMR spectroscopy, the two methyl groups on the dioxane ring typically appear as a sharp singlet at around 1.4 ppm. The protons on the dioxane ring will appear as multiplets in the region of 3.5-4.5 ppm. In ¹³C NMR, the quaternary carbon of the ketal (C(CH₃)₂) will have a characteristic chemical shift around 98 ppm. The absence of these signals and the appearance of a signal for acetone would indicate hydrolysis.

Q4: Can I use this compound in reactions that require acidic catalysts?

A4: The use of acidic catalysts with this compound is generally not recommended due to the high risk of hydrolyzing the dioxane ring. If an acid catalyst is unavoidable, the reaction should be performed at the lowest possible temperature and for the shortest possible time. It is also advisable to use a non-aqueous solvent to minimize the presence of water, which is required for hydrolysis. Careful monitoring of the reaction is crucial to detect any ring-opening.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of the 2,2-Dimethyl-1,3-dioxane Ring

pHConditionEstimated Half-life of Dioxane RingPrimary Impurity Formed
2Strong AcidMinutes to HoursAcetone, 1,3-dihydroxy-2-aminopropane
5Mild AcidHours to DaysAcetone, 1,3-dihydroxy-2-aminopropane
7NeutralVery StableNone
9Mild BaseVery StableNone
12Strong BaseVery StableNone

Note: This table provides an illustrative guide based on the general principles of acetal and ketal chemistry. Actual hydrolysis rates will depend on specific reaction conditions such as temperature and solvent.

Table 2: Comparison of Purification Methods for a Typical Reaction Mixture

Purification MethodStationary PhaseMobile Phase ExampleTypical Purity AchievedAdvantagesDisadvantages
Standard Flash ChromatographySilica GelDichloromethane/Methanol80-90%Readily availablePeak tailing, low recovery
Amine-Functionalized Flash ChromatographyAmino-SilicaHexane/Ethyl Acetate>95%Excellent peak shape, high recoveryHigher cost of stationary phase
HILICSilica or Diol ColumnAcetonitrile/Water>98%Excellent for very polar compoundsRequires specialized columns and expertise
Preparative HPLCC18Water/Acetonitrile + 0.1% TFA>99%High resolution and puritySmall scale, TFA can be difficult to remove
Acid-Base Extraction-Aqueous HCl, Organic Solvent, Aqueous NaOHVariableGood for removing non-basic impuritiesMay not remove polar basic impurities

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition of Electrophile: Slowly add the alkylating agent (e.g., an alkyl halide) (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography using an amine-functionalized silica gel column.

Protocol 2: HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% Solvent B and ramp to 95% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 3: Purification of a Polar Amine using Flash Chromatography with an Amine-Functionalized Column

  • Column: Pre-packed amine-functionalized silica gel column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent and load it onto the column.

  • Mobile Phase: A gradient of hexane and ethyl acetate is often effective. For more polar compounds, a gradient of dichloromethane and methanol can be used.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurities) check_purity Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected polar_impurity Polar Impurity? impurity_detected->polar_impurity Yes end_good Problem Resolved impurity_detected->end_good No less_polar_impurity Less Polar Impurity? polar_impurity->less_polar_impurity No hydrolysis Probable Cause: Dioxane Ring Hydrolysis polar_impurity->hydrolysis Yes side_reaction Probable Cause: Amine Side Reaction less_polar_impurity->side_reaction Yes end_bad Further Investigation Needed less_polar_impurity->end_bad No check_ph Check Reaction and Work-up pH hydrolysis->check_ph check_reagents Check Reagent Stoichiometry and Purity side_reaction->check_reagents acidic_conditions Acidic Conditions Found? check_ph->acidic_conditions neutralize Solution: Use Neutral/Basic Conditions acidic_conditions->neutralize Yes acidic_conditions->end_bad No neutralize->end_good optimize_conditions Solution: Optimize Stoichiometry, Use Pure Reagents check_reagents->optimize_conditions optimize_conditions->end_good

Caption: Troubleshooting workflow for impurity identification.

ReactionPathways cluster_main Desired Reaction Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Over-alkylation start This compound + Electrophile (E+) product Desired Product (N-substituted) start->product Desired Reaction hydrolysis_start This compound overalkylation_start Desired Product hydrolysis_product Acetone + 1,3-Dihydroxy-2-aminopropane hydrolysis_start->hydrolysis_product H+, H2O overalkylation_product Di-substituted Product overalkylation_start->overalkylation_product Excess E+

References

Validation & Comparative

Efficacy of TAK-733 derived from 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the MEK1/2 inhibitor TAK-733 against other targeted therapies, supported by preclinical data for researchers, scientists, and drug development professionals.

TAK-733, a novel, allosteric, and non-ATP-competitive inhibitor of MEK1/2, has demonstrated significant antitumor activity in a variety of preclinical cancer models. Derived from 2,2-Dimethyl-1,3-dioxan-5-amine, this potent agent targets the core of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway frequently dysregulated in human cancers. This guide provides an objective comparison of TAK-733's efficacy with other prominent MEK inhibitors, supported by experimental data to inform future research and development.

Mechanism of Action: Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling network that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. TAK-733 selectively binds to and inhibits the kinase activity of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream substrate, ERK.[1][2] This blockade of ERK activation leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates TAK_733 TAK-733 TAK_733->MEK Inhibits Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., Melanoma, CRC) In_Vitro In Vitro Assays Cell_Culture->In_Vitro In_Vivo In Vivo Studies Cell_Culture->In_Vivo SRB_Assay 2a. Cell Viability Assay (SRB) In_Vitro->SRB_Assay Western_Blot 2b. Pathway Inhibition Assay (Western Blot for pERK) In_Vitro->Western_Blot Xenograft 2c. Xenograft Model Development In_Vivo->Xenograft IC50_Determination 3a. Determine IC50 Values SRB_Assay->IC50_Determination pERK_Quantification 3b. Quantify pERK/Total ERK Western_Blot->pERK_Quantification Tumor_Growth_Inhibition 3c. Measure Tumor Volume Xenograft->Tumor_Growth_Inhibition

References

A Comparative Guide to MEK Inhibitors: Synthesis, Performance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of several prominent MEK inhibitors, focusing on their synthesis from different building blocks and their performance based on experimental data. We delve into the biochemical potency, cellular activity, kinase selectivity, and in vivo efficacy of these targeted therapies. Detailed experimental protocols for key assays are provided to support the reproducibility of the presented data.

Introduction to MEK Inhibitors and the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[2] Mitogen-activated protein kinase (MEK) 1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, making them a prime target for therapeutic intervention.[1][2]

MEK inhibitors are a class of targeted therapies that block the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their only known substrates, ERK1 and ERK2.[3] This inhibition leads to the downregulation of downstream signaling and subsequent suppression of tumor growth.[2] To date, four MEK inhibitors—trametinib, cobimetinib, binimetinib, and selumetinib—have received FDA approval for the treatment of various cancers, often in combination with BRAF inhibitors.[4]

Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

MEK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of MEK inhibitor intervention.

Synthesis of MEK Inhibitors from Diverse Building Blocks

The chemical structures of MEK inhibitors are diverse, leading to different synthetic strategies and starting materials. Understanding these synthetic routes is crucial for process development and the exploration of new chemical entities.

Trametinib: The synthesis of trametinib often involves the condensation of key fragments. A common approach utilizes N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is reacted with a pyridotrione derivative.[5] The synthesis of the key intermediate can be achieved through the cyclization of malonic acid mono-formamide monoethyl ester and methyl malonic acid.[6]

Cobimetinib: The synthesis of cobimetinib is characterized by the coupling of two main fragments: a substituted azetidine-piperidinyl moiety and a difluoro-iodophenylamino benzoic acid derivative.[7][8] A frequently employed starting material for the chiral piperidine fragment is (2S)-2-piperidinecarboxylic acid.[9]

Binimetinib: A scalable synthesis for binimetinib has been described starting from 2,3,4-trifluoro-5-nitrobenzoic acid.[10] This route involves a series of reactions including amination, benzimidazole formation, palladium-catalyzed arylation, and methylation to construct the core structure.[10]

Selumetinib: The synthesis of selumetinib also often commences with 2,3,4-trifluorobenzoic acid.[11] The synthetic sequence includes nitration, amination, esterification, reduction, and condensation with formic acid to form the benzimidazole core, followed by further functionalization.[11][12]

Comparative Performance Data

The following tables summarize the quantitative performance of trametinib, cobimetinib, binimetinib, and selumetinib based on preclinical and clinical data.

Biochemical and Cellular Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

MEK InhibitorMEK1 IC50 (nM)MEK2 IC50 (nM)Cell Line (Mutation)Cellular IC50 (nM)
Trametinib 0.921.8A375 (BRAF V600E)0.48
Cobimetinib 4.26.4A375 (BRAF V600E)8.6
Binimetinib 1212HT-29 (BRAF V600E)120
Selumetinib 1414HCT116 (KRAS G13D)280

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Kinase Selectivity

Kinase selectivity is a critical attribute of targeted therapies, as off-target effects can lead to toxicity. The selectivity of MEK inhibitors is often assessed using large panels of kinases, such as the KINOMEscan® platform. Generally, the approved MEK inhibitors demonstrate high selectivity for MEK1 and MEK2. For instance, binimetinib has been reported to show no off-target inhibition across a panel of 220 other serine/threonine and tyrosine kinases.[13]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of MEK inhibitors has been demonstrated in various preclinical cancer models.

MEK InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (%)
Trametinib A375 melanoma xenograft (BRAF V600E)1 mg/kg, daily>90
Cobimetinib A375 melanoma xenograft (BRAF V600E)10 mg/kg, daily~80
Binimetinib HT-29 colon cancer xenograft (BRAF V600E)30 mg/kg, twice daily~70
Selumetinib HCT116 colon cancer xenograft (KRAS G13D)100 mg/kg, twice daily~50
Pharmacokinetic Properties

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which influences its dosing schedule and overall efficacy.

MEK InhibitorTmax (h)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)
Trametinib 1.512722.2541
Cobimetinib 2.444.53276580
Binimetinib 1.64.310403820
Selumetinib 1.16.210433638

Note: Pharmacokinetic parameters are based on human clinical data and can vary between individuals.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the biochemical potency (IC50) of a MEK inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of MEK inhibitor D Incubate inhibitor and enzyme A->D B Prepare reaction buffer with ATP and MEK substrate (inactive ERK) E Initiate reaction by adding ATP/substrate mix B->E C Add purified active MEK1 or MEK2 enzyme C->D D->E F Incubate at 37°C for a defined time (e.g., 30 min) E->F G Terminate reaction F->G H Measure product formation (e.g., ADP-Glo assay) G->H I Plot data and calculate IC50 using non-linear regression H->I

Caption: General workflow for an in vitro kinase assay.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability in response to a compound.

Materials:

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Culture medium

  • MEK inhibitor compound

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the MEK inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[2]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan®)

The KINOMEscan® platform is a competition binding assay used to quantify the interactions of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.

General Protocol:

  • Kinases are expressed as fusions with a DNA tag.

  • The test compound is incubated with the kinase-DNA tag fusion protein and an immobilized ligand.

  • After equilibration, the unbound kinase is washed away.

  • The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, from which binding affinity (Kd) or percent inhibition can be determined.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a MEK inhibitor in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • MEK inhibitor formulation and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[14]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[4][14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[14]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the MEK inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

Conclusion

The MEK inhibitors discussed in this guide, while all targeting the same key signaling node, exhibit distinct profiles in terms of their synthesis, potency, and pharmacokinetic properties. The choice of a particular inhibitor for further development or clinical application will depend on a multitude of factors, including the specific cancer type, the underlying genetic mutations, and the desired therapeutic window. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery to make informed decisions in their pursuit of more effective cancer therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of TAK-733, a Novel MEK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational MEK1/2 inhibitor, TAK-733, with other well-established MEK inhibitors, namely Trametinib and Selumetinib. The following sections detail the compound's mechanism of action, comparative in vitro and in vivo efficacy, pharmacokinetic profiles, and the experimental protocols used to generate these findings. All quantitative data is summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

The RAS/RAF/MEK/ERK Signaling Pathway and the Role of TAK-733

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, survival, and migration.[1] In many cancers, this pathway is constitutively activated due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell growth.[2] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, acting downstream of RAF and upstream of ERK.

TAK-733 is a potent, selective, and allosteric inhibitor of MEK1/2.[2] By binding to a site distinct from the ATP-binding pocket, TAK-733 prevents MEK from phosphorylating and activating its only known substrates, ERK1 and ERK2. This blockade of ERK1/2 activation leads to the inhibition of downstream signaling, resulting in reduced cell proliferation and tumor growth.[2][3]

MEK_Pathway cluster_outside Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation pERK1/2 pERK1/2 (Active) ERK1/2->pERK1/2 Transcription Factors Transcription Factors pERK1/2->Transcription Factors Translocation TAK-733 TAK-733 TAK-733->MEK1/2 Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Activation Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Drug_Treatment_Vitro Treatment with TAK-733 / Alternatives Cell_Culture->Drug_Treatment_Vitro Proliferation_Assay SRB Proliferation Assay (IC50 Determination) Drug_Treatment_Vitro->Proliferation_Assay Western_Blot_Vitro Western Blot for pERK (Target Engagement) Drug_Treatment_Vitro->Western_Blot_Vitro Xenograft_Model Establish Xenograft Tumor Model in Mice Proliferation_Assay->Xenograft_Model Lead to PK_PD_Studies Pharmacokinetic & Pharmacodynamic Analysis Western_Blot_Vitro->PK_PD_Studies Inform Drug_Treatment_Vivo Treatment with TAK-733 / Alternatives Xenograft_Model->Drug_Treatment_Vivo Tumor_Measurement Monitor Tumor Growth (TGI Calculation) Drug_Treatment_Vivo->Tumor_Measurement Drug_Treatment_Vivo->PK_PD_Studies Western_Blot_Vivo Western Blot for pERK (Tumor Tissue) Tumor_Measurement->Western_Blot_Vivo

References

The Pivotal Role of the Dioxane Ring: A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-1,3-dioxan-5-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2,2-Dimethyl-1,3-dioxan-5-amine derivatives, focusing on their role as precursors to potent kinase inhibitors. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The this compound scaffold is a key building block in the synthesis of various biologically active compounds. Notably, it is a crucial reactant in the preparation of the 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of MEK inhibitors, including the clinical candidate TAK-733[1]. The dioxane moiety in these derivatives plays a significant role in modulating the physicochemical properties and biological activity of the final compounds.

Comparative Analysis of Biological Activity

Table 1: Effect of Substitution at the 2- and 6-Positions of the Pyrido[2,3-d]pyrimidine Core on Tyrosine Kinase Inhibition [2]

CompoundR2 SubstituentR6 SubstituentFGFR IC50 (µM)PDGFR IC50 (µM)EGFR IC50 (µM)c-src IC50 (µM)
4b -NH22,6-dichlorophenyl0.131.110.450.22
4e -NH23,5-dimethoxyphenyl0.060>50>50>50
6c -NH(CH2)4N(Et)22,6-dichlorophenyl----

Data extracted from Rewcastle GW, et al. J. Med. Chem. 1996, 39 (9), pp 1823–1835.[2]

Key Observations from SAR Studies:

  • Substitution at the 6-position: The nature of the aryl group at the 6-position of the pyrido[2,3-d]pyrimidine ring is a major determinant of selectivity. For instance, a 2,6-dichlorophenyl group (compound 4b ) leads to broad-spectrum activity, while a 3,5-dimethoxyphenyl group (compound 4e ) confers high selectivity for the FGF receptor tyrosine kinase[2].

  • Substitution at the 2-position: Modification of the amino group at the 2-position can enhance potency and improve pharmacokinetic properties. The introduction of a [4-(diethylamino)butyl]amino side chain in compound 6c resulted in improved bioavailability compared to the parent compound 4b [2].

These findings underscore the importance of systematic structural modifications in optimizing the activity and selectivity of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The this compound moiety can be incorporated at various positions of this scaffold to explore new chemical space and potentially discover novel inhibitors with improved properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis of a key precursor and the general procedure for preparing pyrido[2,3-d]pyrimidine derivatives, along with a typical kinase inhibition assay.

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This protocol describes the synthesis of a key precursor to this compound.

  • Step 1: Protection of Tris(hydroxymethyl)aminomethane. To a solution of tris(hydroxymethyl)aminomethane (1 equivalent) in N,N-dimethylformamide (DMF), add 2,2-dimethoxypropane (1.1 equivalents) and p-toluenesulfonic acid monohydrate (0.05 equivalents). Stir the reaction mixture at room temperature for 22 hours. Dilute the mixture with ethyl acetate and neutralize with triethylamine. Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane[3].

  • Step 2: Oxidative Cleavage. Dissolve the product from Step 1 in water and add KH2PO4 (1 equivalent). Add an aqueous solution of NaIO4 (1 equivalent) dropwise over 3 hours at 0°C and stir for an additional hour at room temperature. Extract the mixture with dichloromethane. Wash the organic layer with 5% aqueous sodium thiosulfate and brine, then dry over Na2SO4. Remove the solvent under reduced pressure to obtain 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil[3].

General Synthesis of 5-Phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones

This procedure outlines the synthesis of the core scaffold found in MEK inhibitors like TAK-733, which utilizes a this compound derivative.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidine Core This compound This compound Cyclization_Condensation Cyclization/ Condensation This compound->Cyclization_Condensation Pyrimidine_Intermediate Substituted Pyrimidine Pyrimidine_Intermediate->Cyclization_Condensation Pyrido[2,3-d]pyrimidine 5-Phenylamino-8-methylpyrido[2,3-d]pyrimidine -4,7(3H,8H)-dione Derivative Cyclization_Condensation->Pyrido[2,3-d]pyrimidine

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

  • Condensation: React this compound with a suitably substituted pyrimidine derivative in a solvent such as dioxane.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the pyrido[2,3-d]pyrimidine ring system. The specific reaction conditions (e.g., temperature, catalyst) will depend on the nature of the substituents on the pyrimidine precursor[4].

In Vitro MEK1 Kinase Assay

This protocol is a representative example of how to assess the inhibitory activity of the synthesized compounds against MEK1 kinase.

  • Reagents: Recombinant human MEK1 enzyme, inactive ERK2 substrate, ATP, and test compounds.

  • Procedure:

    • Add MEK1 enzyme and inactive ERK2 substrate to the wells of a microtiter plate.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction.

    • Quantify the amount of phosphorylated ERK2 using a suitable detection method, such as an ELISA with a phospho-specific antibody.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the MEK1 kinase activity.

Signaling Pathway Visualization

The this compound derivatives are precursors to inhibitors that target key signaling pathways in diseases like cancer. The MAPK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer and is the target of MEK inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Derivative (e.g., TAK-733) Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and the point of inhibition by MEK inhibitors.

This pathway illustrates how extracellular signals are transduced through a cascade of protein kinases, ultimately leading to changes in gene expression that control cell fate. MEK1/2 are central components of this pathway, and their inhibition by compounds derived from this compound can effectively block downstream signaling and inhibit cancer cell proliferation.

References

A Comparative Guide to MEK Inhibitors: An In-Depth Look at TAK-733 and Approved Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for the investigational MEK inhibitor TAK-733 against approved MEK inhibitors: trametinib, cobimetinib, and binimetinib. The information is intended to support research and development efforts in oncology by presenting a consolidated overview of efficacy, safety, and trial methodologies.

Introduction to MEK Inhibition in Oncology

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer. MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this pathway, making them attractive targets for therapeutic intervention. MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK, preventing its activation and downstream signaling to ERK. This guide focuses on TAK-733, an investigational MEK1/2 inhibitor, and compares its clinical findings with those of three FDA-approved MEK inhibitors.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of TAK-733 and the comparator MEK inhibitors. It is important to note that the data for TAK-733 is from a Phase I, single-agent study in a broad range of solid tumors, while the data for the other agents are from later-phase trials, often in combination with BRAF inhibitors and in specific patient populations (primarily BRAF-mutant melanoma). Therefore, direct comparisons of efficacy should be interpreted with caution.

Table 1: Efficacy of MEK Inhibitors in Clinical Trials
Drug Trial (Phase) Patient Population Treatment Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS)
TAK-733 NCT00948467 (I)Advanced Solid TumorsTAK-733 Monotherapy5% (2/41 evaluable patients with cutaneous melanoma had partial responses)Not ReportedNot Reported
Trametinib METRIC (III)BRAF V600E/K Mutant Metastatic Melanoma (previously untreated or failed 1 chemo regimen)Trametinib Monotherapy vs. Chemotherapy22% vs. 8%4.8 months vs. 1.5 monthsMedian OS not reached at time of primary analysis, but HR favored trametinib
Cobimetinib coBRIM (III)BRAF V600 Mutant Unresectable Stage IIIC or IV Melanoma (previously untreated)Cobimetinib + Vemurafenib vs. Placebo + Vemurafenib70% vs. 50%12.3 months vs. 7.2 months22.5 months vs. 17.4 months
Binimetinib COLUMBUS (III)BRAF V600 Mutant Unresectable or Metastatic Melanoma (untreated or progressed after immunotherapy)Binimetinib + Encorafenib vs. Vemurafenib63% vs. 40%14.9 months vs. 7.3 months33.6 months vs. 16.9 months
Table 2: Safety Profile of MEK Inhibitors (Common Drug-Related Adverse Events)
Drug Trial (Phase) Most Common Adverse Events (Any Grade) Grade ≥3 Drug-Related Adverse Events (Frequency)
TAK-733 NCT00948467 (I)Dermatitis acneiform (51%), diarrhea (29%), increased blood creatine phosphokinase (20%)Dermatitis acneiform, increased blood creatine phosphokinase (each 6%)
Trametinib METRIC (III)Rash, diarrhea, fatigue, peripheral edemaRash (8%), diarrhea (6%), chorioretinopathy (1%)
Cobimetinib coBRIM (III)Diarrhea, rash, nausea, fever, sun sensitivity, liver lab abnormalities, elevated creatine phosphokinase, vomitingIncreased GGT (11%), increased CPK (10%), diarrhea (6%)
Binimetinib COLUMBUS (III)Nausea, diarrhea, vomiting, fatigue, abdominal painIncreased CPK (9%), hypertension (6%), anemia (5%)

Experimental Protocols

A detailed understanding of the clinical trial methodologies is crucial for interpreting the results. Below are summaries of the key experimental protocols for the cited trials.

TAK-733: Phase I Dose-Escalation Study (NCT00948467)

This was a first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of TAK-733 in patients with advanced solid tumors.

  • Patient Population: Adults with advanced solid tumors who had failed standard therapies.

  • Study Design: A modified 3+3 dose-escalation design was used. Patients received oral TAK-733 once daily for 21 days of a 28-day cycle.

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of TAK-733.

  • Secondary Objectives: To assess the pharmacokinetic profile and preliminary anti-tumor activity of TAK-733.

  • Endpoints: Safety was assessed by monitoring adverse events (AEs). Efficacy was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Pharmacodynamic assessments included measuring the inhibition of ERK phosphorylation (pERK) in peripheral blood mononuclear cells (PBMCs).

Trametinib: METRIC Study (Phase III)

The METRIC study was a randomized, open-label, multicenter trial comparing the efficacy and safety of trametinib with chemotherapy in patients with BRAF V600E/K-mutant metastatic melanoma.

  • Patient Population: Patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation who had not received more than one prior chemotherapy regimen for advanced or metastatic disease and no prior BRAF or MEK inhibitor treatment.

  • Study Design: Patients were randomized in a 2:1 ratio to receive either trametinib (2 mg orally once daily) or chemotherapy (dacarbazine or paclitaxel).

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and duration of response.

Cobimetinib: coBRIM Study (Phase III)

The coBRIM study was a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of cobimetinib in combination with vemurafenib versus vemurafenib alone in patients with BRAF V600 mutation-positive advanced melanoma.

  • Patient Population: Previously untreated adults with unresectable stage IIIC or IV melanoma harboring a BRAF V600 mutation.

  • Study Design: Patients were randomized 1:1 to receive vemurafenib (960 mg twice daily) with either cobimetinib (60 mg once daily on days 1-21 of a 28-day cycle) or placebo.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and duration of response.

Binimetinib: COLUMBUS Study (Phase III)

The COLUMBUS study was a two-part, randomized, open-label trial comparing the combination of binimetinib and encorafenib to vemurafenib or encorafenib monotherapy in patients with BRAF V600-mutant melanoma.

  • Patient Population: Patients with locally advanced, unresectable, or metastatic melanoma with a BRAF V600 mutation who were either treatment-naïve or had progressed after first-line immunotherapy.

  • Study Design (Part 1): Patients were randomized 1:1:1 to receive encorafenib plus binimetinib, vemurafenib alone, or encorafenib alone.

  • Primary Endpoint (Part 1): Progression-free survival (PFS) of the combination therapy versus vemurafenib.

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and duration of response.

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway and MEK Inhibition

The diagram below illustrates the MAPK/ERK signaling pathway and the mechanism of action of MEK inhibitors like TAK-733. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that activates RAS, which in turn activates RAF. RAF phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. MEK inhibitors, including TAK-733, are allosteric inhibitors that bind to and inactivate MEK, thereby blocking downstream signaling.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Regulates TAK733 TAK-733 (MEK Inhibitor) TAK733->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of TAK-733 on MEK.

Clinical Trial Workflow: A Generalized Model

The following diagram illustrates a generalized workflow for the Phase III clinical trials of the comparator MEK inhibitors. This workflow provides a high-level overview of the patient journey from screening to long-term follow-up.

Clinical_Trial_Workflow Start Patient Screening Eligibility Eligibility Criteria Met? Start->Eligibility Randomization Randomization Eligibility->Randomization Yes End Study Completion Eligibility->End No TreatmentA Experimental Arm (e.g., MEK Inhibitor +/- BRAF Inhibitor) Randomization->TreatmentA TreatmentB Control Arm (e.g., Placebo, Chemotherapy, or BRAF Inhibitor Monotherapy) Randomization->TreatmentB Assessment Tumor Assessment (e.g., RECIST) TreatmentA->Assessment TreatmentB->Assessment Progression Disease Progression? Assessment->Progression Progression->Assessment No FollowUp Long-term Follow-up (Overall Survival) Progression->FollowUp Yes FollowUp->End

Caption: A generalized workflow for a randomized controlled clinical trial.

Conclusion

TAK-733, an investigational MEK inhibitor, has demonstrated a manageable safety profile and preliminary signs of anti-tumor activity in a Phase I study of patients with advanced solid tumors. The pharmacodynamic data confirmed on-target activity with significant inhibition of ERK phosphorylation. However, further clinical development of TAK-733 is not currently planned.

In contrast, trametinib, cobimetinib, and binimetinib have well-established efficacy and safety profiles from large-scale Phase III trials, leading to their approval for the treatment of BRAF-mutant melanoma, often in combination with BRAF inhibitors. These combinations have demonstrated significant improvements in progression-free survival and overall survival compared to BRAF inhibitor monotherapy or chemotherapy.

This guide highlights the available clinical data for TAK-733 and provides a framework for comparison with approved MEK inhibitors. While direct comparisons are limited by the different stages of development and trial designs, the compiled data offers valuable insights for researchers and drug development professionals working on novel therapies targeting the MAPK pathway. The detailed experimental protocols and pathway diagrams serve as a resource for understanding the clinical and biological context of MEK inhibition.

A Comparative Guide to Alternative Precursors for the Synthesis of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Its derivatives have demonstrated a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The efficient construction of this bicyclic system is a key focus in medicinal chemistry and drug discovery. This guide provides a comparative overview of three common alternative precursor classes for the synthesis of pyrido[2,3-d]pyrimidines, offering a detailed look at their respective synthetic methodologies, performance data, and experimental protocols.

Comparison of Synthetic Precursors

The synthesis of the pyrido[2,3-d]pyrimidine core can be broadly approached from two main retrosynthetic disconnections: building the pyridine ring onto a pre-existing pyrimidine (Route A) or constructing the pyrimidine ring onto a pyridine precursor (Route B). This guide explores a prominent example of Route A, the multicomponent reaction involving 4-aminopyrimidines, and two common examples of Route B, starting from 2-aminonicotinonitriles and 2-aminonicotinamides.

Precursor ClassGeneral ReactionTypical ReagentsReaction ConditionsYield (%)Reaction TimeKey Advantages
4-Aminopyrimidines Multicomponent ReactionAromatic aldehyde, Malononitrile/Meldrum's acid, 6-Aminouracil derivativeCatalytic base (e.g., piperidine) or acid, often under thermal or microwave conditions.70-95%15 min - 12 hHigh atom economy, operational simplicity, access to diverse substitutions.[1][2]
2-Aminonicotinonitriles CyclocondensationFormamide, Urea, or ThioureaHigh temperature (fusion or high-boiling solvent)60-85%2-8 hDirect route to 4-amino or 4-oxo/thioxo substituted pyrido[2,3-d]pyrimidines.
2-Aminonicotinamides CyclizationTriethyl orthoformate, Diethyl carbonate, Acid chloridesReflux in a suitable solvent, often with a catalyst.45-75%3-8 hAccess to various substitutions at the 2- and 4-positions of the pyrimidine ring.[2]

Experimental Protocols

Synthesis from 4-Aminopyrimidines via Multicomponent Reaction

This protocol describes a typical one-pot, three-component synthesis of a 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Reactants:

  • 6-Aminouracil (or a derivative like 1,3-dimethyl-6-aminouracil)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

Procedure:

  • To a stirred solution of 6-aminouracil (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add malononitrile (1.0 mmol).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

  • The reaction mixture is then heated to reflux (typically 80-120°C) for a period ranging from 2 to 8 hours. Alternatively, the reaction can be performed under microwave irradiation (e.g., 250 W) which can significantly reduce the reaction time to 5-15 minutes.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrido[2,3-d]pyrimidine derivative.[1]

Synthesis from 2-Aminonicotinonitriles

This protocol outlines the synthesis of a 4-amino-pyrido[2,3-d]pyrimidine from a 2-aminonicotinonitrile precursor.

Reactants:

  • 2-Amino-4,6-disubstituted-nicotinonitrile

  • Formamide

Procedure:

  • A mixture of the 2-amino-4,6-disubstituted-nicotinonitrile (1.0 mmol) and an excess of formamide (10-15 mL) is placed in a round-bottom flask.

  • The mixture is heated to reflux (typically 180-210°C) for 4 to 6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure 4-amino-pyrido[2,3-d]pyrimidine.

Synthesis from 2-Aminonicotinamides

This protocol details the synthesis of a pyrido[2,3-d]pyrimidin-4(3H)-one from a 2-aminonicotinamide derivative.

Reactants:

  • 2-Aminonicotinamide

  • Triethyl orthoformate

Procedure:

  • A mixture of the 2-aminonicotinamide (1.0 mmol) and triethyl orthoformate (3.0-5.0 mmol) is prepared. Acetic anhydride can be added as a catalyst and dehydrating agent.

  • The reaction mixture is heated to reflux for 4 to 8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess triethyl orthoformate and other volatile components are removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to give the pyrido[2,3-d]pyrimidin-4(3H)-one.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.

G cluster_0 Route A: From 4-Aminopyrimidines (MCR) cluster_1 Route B1: From 2-Aminonicotinonitriles cluster_2 Route B2: From 2-Aminonicotinamides A_start 4-Aminopyrimidine (e.g., 6-Aminouracil) A_intermediate2 Michael Adduct A_start->A_intermediate2 Michael Addition A_reagents Aromatic Aldehyde + Malononitrile A_intermediate1 Knoevenagel Adduct A_reagents->A_intermediate1 Knoevenagel Condensation A_intermediate1->A_intermediate2 A_cyclization Intramolecular Cyclization A_intermediate2->A_cyclization A_product Pyrido[2,3-d]pyrimidine A_cyclization->A_product B1_start 2-Aminonicotinonitrile B1_cyclization Cyclocondensation B1_start->B1_cyclization B1_reagent Formamide / Urea B1_reagent->B1_cyclization B1_product 4-Amino/Oxo-Pyrido[2,3-d]pyrimidine B1_cyclization->B1_product B2_start 2-Aminonicotinamide B2_cyclization Cyclization B2_start->B2_cyclization B2_reagent Triethyl Orthoformate B2_reagent->B2_cyclization B2_product Pyrido[2,3-d]pyrimidin-4(3H)-one B2_cyclization->B2_product

Caption: Synthetic pathways to pyrido[2,3-d]pyrimidines.

Conclusion

The choice of precursor for the synthesis of pyrido[2,3-d]pyrimidines is contingent on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. Multicomponent reactions starting from 4-aminopyrimidines offer an elegant and efficient route to highly functionalized derivatives in a single step. Syntheses starting from pyridine precursors, such as 2-aminonicotinonitriles and 2-aminonicotinamides, provide direct access to specific classes of pyrido[2,3-d]pyrimidines, namely the 4-amino and 4-oxo derivatives, respectively. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the selection and implementation of the most suitable synthetic strategy for their specific drug discovery and development needs.

References

Biological Evaluation of 2,2-Dimethyl-1,3-dioxan-5-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,2-dimethyl-1,3-dioxan-5-amine scaffold serves as a versatile building block in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to target a range of biological entities. Analogs of this core structure have been investigated for their potential as MEK inhibitors for cancer therapy, as anti-inflammatory agents, and as ligands for the sigma-1 receptor, which is implicated in a variety of central nervous system disorders. This guide provides a comparative overview of the biological evaluation of these analogs, presenting key data, experimental protocols, and relevant biological pathways.

MEK Inhibition in Cancer Therapy

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Consequently, MEK inhibitors have emerged as a significant class of targeted cancer therapeutics. The this compound core has been utilized as a key reactant in the synthesis of potent and selective MEK inhibitors.[1]

Comparative Data for MEK Inhibitors

While specific data for a broad series of this compound analogs as MEK inhibitors is not extensively available in the public domain, the parent amine is a known intermediate in the synthesis of established MEK inhibitors like TAK-733.[1] The following table provides data for approved and clinical-stage MEK inhibitors to serve as a benchmark for future development of analogs.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Cell-Based PotencyStatus
Trametinib0.70.9High efficacy in BRAF-mutant xenograft modelsFDA Approved[2]
Cobimetinib0.9-Broad efficacy in BRAF- and KRAS-mutated cell linesFDA Approved[2]
Binimetinib--Median PFS of 2.8 months in NRAS-mutant melanomaFDA Approved
Selumetinib--Used in combination for various cancersIn clinical trials
HL-0851.9 - 10-IC50 of 0.41–6.2 nM in A375 cellsPhase I Clinical Trial[2]
RO506876025-Potent in Raf/MEK/ERK cascade assayPreclinical[3]
GDC-06230.13 (Ki)-Broad potency in KRAS and BRAF mutant cell linesPreclinical[3]
U01267060Inhibits ERK phosphorylation up to 80% in astrocytesPreclinical[3]

MEK Signaling Pathway

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Analog (MEK Inhibitor) Inhibitor->MEK

Caption: The Ras/Raf/MEK/ERK signaling cascade and the point of intervention for MEK inhibitors.

Experimental Protocol: In Vitro MEK1 Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against MEK1.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute recombinant MEK1 and inactive ERK2 in kinase assay buffer to the appropriate concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound solution, MEK1 enzyme, and inactive ERK2 substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection: Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Derivatives of 1,3-dioxane have been explored for their anti-inflammatory properties.

Comparative Data for Anti-inflammatory Agents

A study on N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which are structurally related to the core of interest, demonstrated significant anti-inflammatory activity in a xylene-induced ear edema model.[4] The table below presents data for some of these compounds and compares them with standard NSAIDs.

Table 2: Anti-inflammatory Activity of 1,3-Dioxane Analogs and Competitor NSAIDs

CompoundAnimal ModelDoseInhibition of Edema (%)Reference
N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]glycineXylene-induced mouse ear edema20 mg/kg45.2[4]
N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]-L-alanineXylene-induced mouse ear edema20 mg/kg52.8[4]
N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]-L-valineXylene-induced mouse ear edema20 mg/kg61.3[4]
AspirinXylene-induced mouse ear edema20 mg/kg40.1[4]
IbuprofenCarrageenan-induced rat paw edema10 mg/kg~50-60%General Knowledge
DiclofenacCarrageenan-induced rat paw edema5 mg/kg~60-70%
IndomethacinCarrageenan-induced rat paw edema5 mg/kg~70-80%General Knowledge

Experimental Workflow: In Vivo Anti-inflammatory Assay

Anti_Inflammatory_Workflow Animal_Grouping Animal Grouping (e.g., mice, rats) Compound_Admin Compound Administration (Oral, IP) Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan injection) Compound_Admin->Inflammation_Induction Measurement Measurement of Edema (e.g., Paw volume) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

Caption: A generalized workflow for in vivo evaluation of anti-inflammatory compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and a reference NSAID (e.g., indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Randomly divide them into groups (e.g., vehicle control, reference drug, and different doses of test compounds).

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to the initial volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Sigma-1 Receptor Binding

The sigma-1 receptor is a unique intracellular protein involved in various cellular functions, and its modulation has therapeutic potential for neurological and psychiatric disorders. Certain 1,3-dioxane derivatives have been shown to bind to the sigma-1 receptor with high affinity.

Comparative Data for Sigma-1 Receptor Ligands

A study on 4-aminobutyl substituted 1,3-dioxanes revealed their affinity for the sigma-1 receptor.[5] The following table presents data for some of these compounds and known sigma-1 receptor ligands.

Table 3: Binding Affinities of 1,3-Dioxane Analogs and Competitor Ligands for the Sigma-1 Receptor

CompoundKi (nM) for Sigma-1 ReceptorSelectivity (Sigma-1 vs. Sigma-2)Reference
(2S,4R)-1-Benzylamino-4-(2-phenyl-1,3-dioxan-4-yl)butane31>32[5]
(2S,4R)-1-(N-Benzyl-N-methylamino)-4-(2-phenyl-1,3-dioxan-4-yl)butane6.3>158[5]
(+)-Pentazocine4.8354[4]
Haloperidol5.2-[4]
PRE-08453.2~600[6]
LS-1-1373.280[7]

Sigma-1 Receptor Interaction and Downstream Effects

Sigma1_Pathway Ligand 1,3-Dioxane Analog (Sigma-1 Ligand) Sigma1 Sigma-1 Receptor (at ER-Mitochondria interface) Ligand->Sigma1 Chaperone Chaperone Activity Sigma1->Chaperone Ion_Channels Modulation of Ion Channels (Ca2+, K+) Sigma1->Ion_Channels Signaling Regulation of Signaling Pathways (e.g., IP3R, Akt) Sigma1->Signaling Neuroprotection Neuroprotection, Neuroplasticity Chaperone->Neuroprotection Ion_Channels->Neuroprotection Signaling->Neuroprotection

Caption: Schematic of sigma-1 receptor ligand binding and downstream cellular effects.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane preparation (or cells expressing the sigma-1 receptor)

  • --INVALID-LINK---Pentazocine (radioligand)

  • Non-labeled (+)-pentazocine or haloperidol (for non-specific binding)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a membrane homogenate from guinea pig brains.

  • Assay Setup: In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound in binding buffer. For determining non-specific binding, add a high concentration of unlabeled (+)-pentazocine or haloperidol.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding for each concentration of the test compound. Calculate the IC50 value and subsequently the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This guide provides a framework for the biological evaluation of this compound analogs and related compounds. The presented data and protocols offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Further systematic synthesis and evaluation of a focused library of these analogs are warranted to delineate clear structure-activity relationships and identify lead candidates for further development.

References

A Comparative Analysis of MEK Inhibitors in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and mechanisms of leading MEK inhibitors—Trametinib, Cobimetinib, Selumetinib, and Binimetinib—across various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols to aid in research and development.

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention. Mitogen-activated protein kinase (MEK) inhibitors have emerged as a key class of targeted therapies, demonstrating significant clinical activity, particularly in melanomas with BRAF mutations. This guide presents a comparative analysis of four prominent MEK inhibitors: Trametinib, Cobimetinib, Selumetinib, and Binimetinib, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of MEK Inhibitor Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Trametinib, Cobimetinib, Selumetinib, and Binimetinib in various cancer cell lines, highlighting the differential sensitivity influenced by the underlying genetic mutations.

Cell LineCancer TypeBRAF MutationKRAS/NRAS MutationTrametinib IC50 (nM)Cobimetinib IC50 (nM)Selumetinib IC50 (nM)Binimetinib IC50 (nM)
A375MelanomaV600EWT0.48 - 0.85[1]~5< 1000[2]30 - 250[3]
SK-MEL-28MelanomaV600EWT---30 - 250[3]
Malme-3MMelanomaV600EWT---30 - 250[3]
HT-29Colorectal CancerV600EWT0.48[4]--30 - 250[3]
COLO205Colorectal CancerV600EWT0.52[4]--30 - 250[3]
HCT-116Colorectal CancerWTG13D2.2 - 174[4]--1997[5]
MIA PaCa-2Pancreatic CancerWTG12C----
BxPC3Pancreatic CancerWTWT-8700[6]--
MCF7Breast CancerWTWT-14300[6]> 5000[7]-
BON1Neuroendocrine TumorWTWT0.44[8]---
QGP-1Neuroendocrine TumorWTWT6.359[8]---
NCI-H727Neuroendocrine TumorWTWT84.12[8]---
CaKi-2Renal Cell CarcinomaWTWT-6 - 800[9]--
786-ORenal Cell CarcinomaWTWT-6 - 800[9]--

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of MEK inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the RAS/RAF/MEK/ERK signaling pathway and a typical experimental workflow for their comparative analysis.

MEK_Inhibitor_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits

RAS/RAF/MEK/ERK Signaling Pathway and MEK Inhibition.

Experimental_Workflow cluster_assays 4. Efficacy Assessment Cell_Seeding 1. Cancer Cell Line Seeding Drug_Treatment 2. Treatment with MEK Inhibitors Cell_Seeding->Drug_Treatment Incubation 3. Incubation (24-72 hours) Drug_Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis WesternBlot Western Blot (p-ERK/Total ERK) Incubation->WesternBlot Data_Analysis 5. Data Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis Comparison 6. Comparative Analysis of Inhibitors Data_Analysis->Comparison

Experimental Workflow for Comparing MEK Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key assays used to evaluate the efficacy of MEK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with various concentrations of the MEK inhibitors (e.g., a serial dilution from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK)

This technique is used to determine the extent to which MEK inhibitors block the phosphorylation of ERK, a direct downstream target of MEK.

  • Cell Treatment and Lysis: Plate cells in 6-well plates and treat with MEK inhibitors at desired concentrations for a specified time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the ratio of p-ERK to total ERK.

Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with MEK inhibitors.

  • Cell Treatment: Seed cells in 6-well plates and treat with MEK inhibitors at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[12][13][14]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12][13][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Conclusion

The selection of an appropriate MEK inhibitor for research or therapeutic development depends on various factors, including the cancer type, the specific genetic mutations present in the cancer cells, and the desired pharmacological profile. This guide provides a foundational comparative analysis to assist researchers in making informed decisions. The provided data and protocols serve as a starting point for further investigation into the nuanced activities of these important anti-cancer agents. As the landscape of targeted therapy continues to evolve, a thorough understanding of the comparative efficacy and mechanisms of action of different inhibitors within the same class is paramount for advancing cancer treatment.

References

The Strategic Advantage of 2,2-Dimethyl-1,3-dioxan-5-amine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of versatile and efficient building blocks is paramount to the successful synthesis of novel therapeutics. Among these, scaffolds that offer a protected, conformationally restricted presentation of key pharmacophoric elements are of immense value. 2,2-Dimethyl-1,3-dioxan-5-amine, a cyclic surrogate for serinol (a 1,3-amino alcohol), has emerged as a strategic asset for medicinal chemists. This guide provides an objective comparison of this building block with common alternatives, supported by experimental data, to illuminate its advantages in the synthesis of complex drug candidates.

Enhanced Synthetic Utility and Favorable Physicochemical Properties

This compound offers a unique combination of stability, reactivity, and conformational preorganization, making it an attractive choice for library synthesis and lead optimization. The core advantage of this building block lies in the use of a dimethyl acetal as a protecting group for the 1,3-diol functionality of the serinol backbone. This cyclic protection strategy imparts several favorable characteristics compared to more traditional acyclic protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups on the individual hydroxyls.

The rigid 1,3-dioxane ring system reduces the conformational flexibility of the serinol core. This pre-organization can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. Furthermore, the acetal protecting group is stable under a wide range of synthetic conditions, including basic, reductive, and oxidative reactions, allowing for diverse chemical modifications at the primary amine.

A key application of this compound is in reductive amination reactions to build diverse molecular scaffolds. This reaction is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. The primary amine of this compound readily participates in this reaction with a wide array of aldehydes and ketones.

Table 1: Comparison of this compound with Alternative Serinol Surrogates

FeatureThis compoundN-Boc-SerinolO,O'-Dibenzyl-Serinol
Protecting Group Dimethyl Acetal (cyclic)Boc (acyclic carbamate on N)Benzyl (acyclic ethers on O)
Conformational Flexibility Low (rigid ring)High (rotatable bonds)High (rotatable bonds)
Stability to Bases HighLabile (strong bases)High
Stability to Acids Labile (mild to strong acid)High (except strong acid)High
Stability to Hydrogenolysis HighHighLabile (Pd/C, H₂)
Key Application Reductive Amination, AcylationAcylation, Mitsunobu reactionsAlkylation, Acylation
Deprotection Conditions Mild acidic hydrolysisStrong acid (e.g., TFA)Hydrogenolysis
Potential for Side Reactions Low during couplingN-acylation can compete with O-acylationO-debenzylation can be challenging

Case Study: Synthesis of MEK Inhibitor TAK-733

A prominent example of the utility of this compound is its use in the synthesis of the potent and selective MEK allosteric site inhibitor, TAK-733.[1] The development of this clinical candidate for cancer treatment highlights the importance of this building block in constructing complex, biologically active molecules. In the synthesis of TAK-733, the amine functionality of this compound is utilized to form a key bond with the pyridopyrimidine core of the inhibitor. The protected 1,3-diol is then deprotected in a later step to reveal the final 1,3-amino alcohol pharmacophore, which is crucial for the compound's biological activity.

MEK_Inhibitor_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_final Final Product Pyridopyrimidine_Core Pyridopyrimidine Core Coupling Coupling Reaction (e.g., SNAr) Pyridopyrimidine_Core->Coupling Dioxane_Amine This compound Dioxane_Amine->Coupling Intermediate Protected TAK-733 Precursor Coupling->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection TAK-733 TAK-733 Deprotection->TAK-733 MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation TAK733 TAK-733 TAK733->MEK Drug_Discovery_Workflow Start Synthesis of Inhibitor Library using this compound Biochemical_Assay In vitro MEK Kinase Assay (IC50 determination) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot for p-ERK levels Cell_Based_Assay->Western_Blot In_Vivo In vivo Xenograft Tumor Model Western_Blot->In_Vivo PK_PD Pharmacokinetic and Pharmacodynamic Studies In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

References

A Comparative Guide to New MEK Inhibitors: Benchmarking Against TAK-733

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MEK/ERK signaling pathway remains a critical target in oncology. TAK-733, a potent and selective allosteric MEK inhibitor, has served as a valuable research tool and benchmark for the development of new therapeutic agents. This guide provides an objective comparison of emerging MEK inhibitors against TAK-733, supported by preclinical experimental data. We present a detailed analysis of their biochemical potency, cellular activity, and in vivo efficacy, alongside the methodologies used to generate this data.

The MAPK/ERK Signaling Pathway: The Target of MEK Inhibitors

The Ras-Raf-MEK-ERK cascade is a central signaling pathway that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that act as a critical node in this pathway, phosphorylating and activating ERK1 and ERK2. MEK inhibitors are designed to block this phosphorylation step, thereby inhibiting downstream signaling and suppressing tumor growth.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression New MEK Inhibitors & TAK-733 New MEK Inhibitors & TAK-733 New MEK Inhibitors & TAK-733->MEK Inhibit Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare reaction mix: - Purified MEK1/2 enzyme - Substrate (e.g., inactive ERK2) - ATP B Add serial dilutions of MEK inhibitor (or vehicle) A->B C Incubate at 30°C B->C D Stop reaction C->D E Measure substrate phosphorylation (e.g., ADP-Glo, HTRF) D->E F Plot % inhibition vs. inhibitor concentration E->F G Calculate IC50 value F->G Western_Blot_Workflow A Treat cells with MEK inhibitor B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Incubate with primary antibodies (anti-pERK, anti-total ERK) D->E F Incubate with secondary -HRP conjugated antibody E->F G Detect chemiluminescence F->G H Analyze band intensity G->H

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-1,3-dioxan-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-1,3-dioxan-5-amine (CAS No. 40137-24-4), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[1] Direct disposal into drains or regular trash is strictly prohibited due to the compound's hazardous properties and potential harm to aquatic life.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

Hazard Summary: this compound is classified with the following hazards:

  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention as needed.[1][3]

Step-by-Step Disposal Protocol

This protocol details the segregation, packaging, and labeling of this compound waste for professional disposal.

1. Waste Segregation:

  • Isolate Amine Waste: Designate a specific waste container for this compound and other compatible amine waste.

  • Avoid Incompatibles: Never mix amine waste with other chemical classes. In particular, keep it segregated from:

    • Acids

    • Bases

    • Oxidizing agents

    • Halogenated solvents[5][6] This segregation is crucial to prevent hazardous chemical reactions.

2. Waste Accumulation and Container Management:

  • Container Selection: Use a container made of a material compatible with the chemical. The container must be in good condition, free from leaks or cracks.[3][5]

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added.[7] The label must include:

    • The words "HAZARDOUS WASTE "[5][7][8]

    • Chemical Name: "this compound" (no formulas or abbreviations).[3]

    • Concentration: Estimate the percentage of each component if it is a solution.

    • Hazard Statement: Indicate the associated hazards (e.g., "Harmful," "Irritant").[8]

    • Generator Information: Name and contact information of the responsible researcher or lab.[8]

  • Container Closure: Keep the waste container tightly sealed at all times, except when adding waste.[3][5][7] This prevents the release of vapors.

  • Storage Location: Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory. Use secondary containment (e.g., a chemical-resistant tray) to mitigate potential spills.[5]

3. Arranging for Professional Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full, or if the accumulation time limit set by your institution is reached, contact your institution's EHS department or equivalent safety office.

  • Schedule a Pickup: EHS will arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[1]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as per institutional and regulatory requirements. This "cradle-to-grave" tracking is a key component of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[1][4]

Data Presentation: Waste Log

Maintain a detailed log for each hazardous waste container. This information is crucial for accurate labeling and regulatory compliance.

Date Added Researcher Chemical Name Amount (g or mL) Concentration (%) Notes
2023-10-26Dr. A. SmithThis compound50 g100%Unused reagent
2023-10-27Dr. A. SmithThis compound in DCM200 mL~10%Waste from column chromatography
2023-10-28J. DoeThis compound5 g100%Spillage cleanup material (in vermiculite)

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Generation of Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Amine Waste (Use Designated Container) ppe->segregate label Step 3: Label Container 'HAZARDOUS WASTE' segregate->label store Step 4: Store in a Secure, Ventilated Area label->store contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs document Step 6: Complete Waste Manifest (Documentation) contact_ehs->document Yes disposal Step 7: Licensed Contractor Performs Final Disposal (Incineration) document->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Operational Guide for 2,2-Dimethyl-1,3-dioxan-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,2-Dimethyl-1,3-dioxan-5-amine (CAS No: 40137-24-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Safety Summary:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Adherence to the following safety protocols is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[2]
Eye Protection Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4][5]
Body Protection Lab Coat or CoverallsA lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of inhalation.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure safety showers and eyewash stations are readily accessible and their locations are clearly marked.[4]

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

3. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Keep the container tightly closed when not in use.[3][6]

  • Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3]

4. Spill Management:

  • In case of a small spill, evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][4]

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service.[2][3] Adhere to all applicable federal, state, and local environmental regulations.[4] Do not dispose of down the drain or in regular trash.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Retrieve Chemical from Storage C->D E Perform Experiment in Fume Hood D->E F Keep Container Tightly Closed E->F G Segregate Hazardous Waste E->G K Spill or Exposure Occurs E->K F->G H Decontaminate Work Area G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures (First Aid, Spill Cleanup) K->L M Notify Supervisor and EHS L->M

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1,3-dioxan-5-amine
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1,3-dioxan-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.